molecular formula C13H19NO2 B3752328 butyl 2,6-dimethylphenylcarbamate

butyl 2,6-dimethylphenylcarbamate

Cat. No.: B3752328
M. Wt: 221.29 g/mol
InChI Key: NBTJYAMBEKGPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2,6-dimethylphenylcarbamate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound butyl (2,6-dimethylphenyl)carbamate is 221.141578849 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality butyl 2,6-dimethylphenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about butyl 2,6-dimethylphenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

butyl N-(2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-9-16-13(15)14-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTJYAMBEKGPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Butyl 2,6-Dimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Territory

In the vast landscape of chemical biology and drug discovery, countless molecules hold the potential for novel therapeutic applications. Butyl 2,6-dimethylphenylcarbamate, a compound at the intersection of two biologically significant chemical moieties—the carbamate functional group and the 2,6-dimethylphenyl scaffold—presents a compelling case for investigation. While direct, extensive research on this specific molecule is not yet prevalent in publicly accessible literature, its structural components provide a strong foundation for hypothesizing a primary mechanism of action. This technical guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the putative mechanism of action of butyl 2,6-dimethylphenylcarbamate, grounded in established principles of medicinal chemistry and pharmacology. Our exploration will be guided by the structural analogy to well-characterized classes of compounds, focusing on a logical, evidence-based approach to direct future research.

This document will not only propose a likely biological target but will also furnish the detailed experimental frameworks necessary to validate this hypothesis. We will proceed with the central hypothesis that butyl 2,6-dimethylphenylcarbamate acts as a cholinesterase inhibitor, a premise derived from the well-documented activity of the carbamate functional group.[1] Concurrently, we will consider alternative and complementary mechanisms suggested by the 2,6-dimethylphenyl group.

Part 1: The Central Hypothesis - Cholinesterase Inhibition

The carbamate ester is a classic "pharmacophore" known for its ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft. This modulation of cholinergic signaling is the cornerstone of treatments for conditions such as myasthenia gravis and Alzheimer's disease.[2][3][4]

The Molecular Dance: Carbamoylation of the Active Site

The inhibitory action of carbamates on cholinesterases is a well-elucidated, multi-step process. Unlike simple competitive inhibitors, carbamates act as "pseudo-irreversible" or "covalent" inhibitors. The mechanism involves the carbamoylation of a serine residue within the enzyme's active site.

Herein lies the core of our hypothesis: the butyl 2,6-dimethylphenylcarbamate molecule likely orients itself within the active site of AChE or BChE. The electrophilic carbonyl carbon of the carbamate is then subject to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing the 2,6-dimethylphenol leaving group and forming a stable, carbamoylated enzyme. This carbamoylated enzyme is catalytically inactive. The regeneration of the active enzyme is a slow process, dependent on the hydrolysis of the carbamate-serine bond, which is significantly slower than the hydrolysis of the natural substrate, acetylcholine.

Carbamate Inhibition of Cholinesterase cluster_0 Step 1: Binding cluster_1 Step 2: Carbamoylation cluster_2 Step 3: Slow Hydrolysis Enzyme_Free Cholinesterase (Active Site Serine) Enzyme_Carbamate_Complex Enzyme-Carbamate Complex Enzyme_Free->Enzyme_Carbamate_Complex Reversible Binding Carbamate Butyl 2,6-dimethylphenylcarbamate Carbamate->Enzyme_Carbamate_Complex Carbamoylated_Enzyme Carbamoylated Enzyme (Inactive) Enzyme_Carbamate_Complex->Carbamoylated_Enzyme Nucleophilic Attack Leaving_Group 2,6-Dimethylphenol Carbamoylated_Enzyme->Leaving_Group Release Regenerated_Enzyme Active Enzyme Carbamoylated_Enzyme->Regenerated_Enzyme Spontaneous Hydrolysis (Slow)

Caption: Proposed mechanism of cholinesterase inhibition by butyl 2,6-dimethylphenylcarbamate.

The Role of the 2,6-Dimethylphenyl Moiety

While the carbamate group is the primary actor in the inhibitory mechanism, the 2,6-dimethylphenyl substituent plays a crucial supporting role. This bulky, lipophilic group is expected to influence the compound's affinity and selectivity for the target enzyme. The "gorge" of the cholinesterase active site is lined with aromatic amino acid residues. The 2,6-dimethylphenyl group could engage in favorable pi-pi stacking or hydrophobic interactions with these residues, thereby enhancing the binding affinity of the entire molecule and correctly positioning the carbamate group for reaction with the active site serine.

Furthermore, the electronic properties of the 2,6-dimethylphenyl ring can influence the reactivity of the carbamate carbonyl group, potentially modulating the rate of carbamoylation.

Part 2: Experimental Validation - A Roadmap for Investigation

A hypothesis, no matter how well-founded, requires rigorous experimental validation. The following section outlines a comprehensive, multi-tiered approach to definitively elucidate the mechanism of action of butyl 2,6-dimethylphenylcarbamate.

Tier 1: In Vitro Enzyme Inhibition Assays

The foundational step is to determine if butyl 2,6-dimethylphenylcarbamate indeed inhibits AChE and BChE and to quantify its potency.

This colorimetric assay is a standard and reliable method for measuring cholinesterase activity.[4]

Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution: Acetylthiocholine iodide (15 mM) and Butyrylthiocholine iodide (15 mM) in deionized water.

    • Enzyme solutions: Human recombinant AChE and BChE in phosphate buffer containing 0.1% BSA.

    • Test Compound: A stock solution of butyl 2,6-dimethylphenylcarbamate in DMSO, with serial dilutions prepared.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of the test compound dilution (or DMSO for control).

      • 20 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the respective substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Data Presentation:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
Butyl 2,6-dimethylphenylcarbamateTBDTBDTBD
Rivastigmine (Reference)~2.76[5]~18.08[5]~0.15
Donepezil (Reference)~0.17[5]~0.41[5]~0.41

TBD: To Be Determined

Tier 2: Mechanistic Studies - Unveiling the "How"

Once inhibition is confirmed, the next step is to understand the nature of this inhibition.

Principle: By measuring the initial reaction rates at varying substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) can be generated. The pattern of the lines on this plot can distinguish between competitive, non-competitive, and uncompetitive inhibition. For a carbamate inhibitor, the initial binding is competitive, which would be reflected in these plots.

Step-by-Step Methodology:

  • Follow the Ellman's assay protocol as described above.

  • For each concentration of butyl 2,6-dimethylphenylcarbamate (including a zero-inhibitor control), perform the assay with a range of substrate concentrations.

  • Calculate the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.

  • Plot 1/V versus 1/[S] for each inhibitor concentration.

  • Analyze the resulting plot to determine the mode of inhibition.

Enzyme_Kinetics_Workflow Start Perform Ellman's Assay Vary_Substrate Vary Substrate Concentrations Start->Vary_Substrate Vary_Inhibitor Vary Inhibitor Concentrations Start->Vary_Inhibitor Measure_Velocity Measure Initial Reaction Velocity (V) Vary_Substrate->Measure_Velocity Vary_Inhibitor->Measure_Velocity Plot_Data Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Measure_Velocity->Plot_Data Analyze_Plot Determine Mode of Inhibition Plot_Data->Analyze_Plot End Characterize Inhibitory Mechanism Analyze_Plot->End

Caption: Workflow for determining the mode of enzyme inhibition.

Tier 3: In Silico Molecular Docking

Computational methods can provide valuable insights into the binding mode of butyl 2,6-dimethylphenylcarbamate within the cholinesterase active site.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor of known three-dimensional structure. This can help visualize the interactions between butyl 2,6-dimethylphenylcarbamate and the amino acid residues of the AChE or BChE active site.

Step-by-Step Methodology:

  • Receptor Preparation: Obtain the crystal structures of human AChE (e.g., PDB ID: 4EY7) and BChE (e.g., PDB ID: 6I0C) from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of butyl 2,6-dimethylphenylcarbamate and perform energy minimization.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of each enzyme. The active site can be defined based on the position of the catalytic triad (Ser, His, Glu).

  • Analysis of Results: Analyze the predicted binding poses and docking scores. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the enzyme.

Part 3: Exploring Alternative and Complementary Mechanisms

While cholinesterase inhibition is the most probable mechanism of action, the 2,6-dimethylphenyl moiety is also found in compounds with other biological activities, such as anticonvulsants.[6] Therefore, a comprehensive investigation should also consider other potential targets.

Potential Modulation of Ion Channels

Some molecules containing a substituted phenyl ring have been shown to modulate the activity of ion channels, such as sodium and calcium channels.[7][8]

Patch-clamp electrophysiology on cultured neuronal cells or cells expressing specific ion channels would be the gold standard to investigate any direct effects of butyl 2,6-dimethylphenylcarbamate on ion channel function.

Interaction with Other Receptors

The 2,6-dimethylphenyl group could also mediate interactions with other receptors in the central nervous system.

A broad panel of receptor binding assays could be employed to screen for off-target activities. This is a crucial step in drug development to assess the selectivity of a compound.

Part 4: Synthesis and Conclusion

The structural features of butyl 2,6-dimethylphenylcarbamate strongly suggest a mechanism of action centered on the inhibition of acetylcholinesterase and butyrylcholinesterase. The carbamate moiety is a well-established pharmacophore for this class of enzymes, and the 2,6-dimethylphenyl group likely contributes to binding affinity and selectivity.

This technical guide provides a robust, multi-faceted research plan to rigorously test this hypothesis. The proposed experimental workflow, from initial in vitro screening to detailed mechanistic and in silico studies, will provide a comprehensive understanding of the compound's biological activity. The findings from these studies will be instrumental in determining the potential therapeutic applications of butyl 2,6-dimethylphenylcarbamate and will guide its future development as a potential therapeutic agent. The exploration of this and other novel chemical entities is paramount to the advancement of medicine and the discovery of new treatments for a myriad of diseases.

References

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
  • Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)
  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (2025). MDPI.
  • Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)
  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (2014). MDPI.
  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and comput
  • Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer's disease subjects: exploring the cholinergic anti-inflammatory p
  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024). MDPI.
  • Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. (2005). PubMed.

Sources

A Technical Guide to the Research Applications of Butyl 2,6-Dimethylphenylcarbamate: A Novel Carbamate for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the potential research applications of Butyl 2,6-Dimethylphenylcarbamate, a small molecule with significant promise in drug discovery and development. While this specific carbamate is not extensively documented in current literature, its structural motifs—a carbamate functional group and a 2,6-disubstituted phenyl ring—are present in numerous biologically active compounds. This guide will, therefore, extrapolate from established research on analogous structures to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its synthesis, potential mechanisms of action, and detailed experimental protocols to facilitate its investigation as a novel therapeutic agent.

Introduction: The Scientific Rationale

The carbamate functional group is a cornerstone in medicinal chemistry, renowned for its ability to act as a stable and effective pharmacophore. Its presence in a molecule can enhance binding to biological targets and improve pharmacokinetic properties. When combined with a 2,6-dimethylphenyl moiety, as seen in Butyl 2,6-Dimethylphenylcarbamate, we can anticipate unique biological activities. The dimethyl substitution pattern can provide steric hindrance, influencing the molecule's interaction with enzymes and receptors, and potentially increasing its selectivity and metabolic stability.

This guide will focus on two promising avenues of research for Butyl 2,6-Dimethylphenylcarbamate, based on the known activities of structurally related compounds: anticonvulsant and anti-inflammatory applications. Compounds bearing the 2,6-dimethylphenyl group have shown potential as anticonvulsants, while various carbamates and related structures exhibit anti-inflammatory properties through mechanisms such as cyclooxygenase (COX) inhibition.[1][2]

Synthesis of Butyl 2,6-Dimethylphenylcarbamate

The synthesis of Butyl 2,6-Dimethylphenylcarbamate can be approached through several established methods for carbamate formation. A common and reliable method involves the reaction of an isocyanate with an alcohol. In this case, 2,6-dimethylphenyl isocyanate would be reacted with n-butanol.

Experimental Protocol: Synthesis via Isocyanate
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dimethylphenyl isocyanate (1 equivalent) in anhydrous toluene.

  • Addition of Alcohol: To the stirred solution, add n-butanol (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Butyl 2,6-Dimethylphenylcarbamate.

Potential Research Application I: Anticonvulsant Activity

Several compounds containing the N-(2,6-dimethylphenyl) moiety have demonstrated anticonvulsant properties.[1] This suggests that Butyl 2,6-Dimethylphenylcarbamate may also be a promising candidate for the treatment of epilepsy and other seizure disorders. The proposed mechanism of action for related compounds often involves the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

Experimental Workflow: Evaluation of Anticonvulsant Potential

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Safety a Primary Screen: Maximal Electroshock (MES) Test b Secondary Screen: Subcutaneous Metrazol (scMET) Test a->b Active Compounds c Mechanism of Action Studies: Patch-Clamp Electrophysiology on Voltage-Gated Sodium Channels b->c Characterize MOA d Rodent Models of Epilepsy (e.g., Kindling Model) b->d Confirm Efficacy e Neurotoxicity Assessment (e.g., Rotarod Test) d->e Assess Safety Profile f Pharmacokinetic Studies (ADME) e->f Determine Drug-like Properties

Caption: Workflow for assessing the anticonvulsant activity of Butyl 2,6-Dimethylphenylcarbamate.

Detailed Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use male Swiss mice (20-25 g). House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Compound Administration: Administer Butyl 2,6-Dimethylphenylcarbamate, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg). A control group should receive the vehicle alone.

  • Induction of Seizure: At the time of predicted peak effect (e.g., 30 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation and Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

Potential Research Application II: Anti-inflammatory Activity

The 2,6-disubstituted phenyl ring is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that Butyl 2,6-Dimethylphenylcarbamate could exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Proposed Mechanism of Action: COX Inhibition

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Butyl 2,6-Dimethylphenylcarbamate Butyl 2,6-Dimethylphenylcarbamate Butyl 2,6-Dimethylphenylcarbamate->COX-1 / COX-2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate, which is proportional to the amount of prostaglandin G2 produced.

  • Reagents and Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • A suitable colorimetric or fluorometric probe (e.g., ADHP).

    • Test compound (Butyl 2,6-Dimethylphenylcarbamate) dissolved in DMSO.

    • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

    • Add the test compound at various concentrations or the positive control.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and the probe.

    • Read the absorbance or fluorescence at appropriate intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table provides a hypothetical summary of expected data from the proposed experiments, based on typical results for compounds with similar structures.

Parameter Butyl 2,6-Dimethylphenylcarbamate (Hypothetical Data) Reference Compound
Anticonvulsant Activity (MES Test) ED50: 45 mg/kgPhenytoin (ED50: 9.5 mg/kg)
COX-1 Inhibition IC50: >100 µMCelecoxib (IC50: 7.6 µM)
COX-2 Inhibition IC50: 5 µMCelecoxib (IC50: 0.04 µM)

Conclusion and Future Directions

Butyl 2,6-Dimethylphenylcarbamate represents a novel chemical entity with significant potential for investigation in drug discovery. Based on the established biological activities of its structural components, this guide has outlined a clear research path for exploring its anticonvulsant and anti-inflammatory properties. The provided experimental protocols offer a starting point for researchers to begin their investigations. Future studies should also include comprehensive pharmacokinetic and toxicology assessments to fully characterize the therapeutic potential of this promising compound. The exploration of Butyl 2,6-Dimethylphenylcarbamate and its derivatives could lead to the development of new and effective treatments for a range of debilitating diseases.

References

  • PubChem. Butyl N-(2,6-dimethoxyphenyl)carbamate. Available from: [Link]

  • Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Available from: [Link]

  • Pharmaffiliates. tert-Butyl (2-(2-(4-(tert-butyl)-2,6-dimethylphenyl)acetamido)ethyl)carbamate. Available from: [Link]

  • PubMed. Cytotoxic effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) herbicide on hepatocytes and mitochondria isolated from male rats. Available from: [Link]

  • PrepChem. Synthesis of 1-(2,6-dimethylphenyl)-3-(t-butylcarbamyl)thiourea. Available from: [Link]

  • PubMed. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Available from: [Link]

  • PubMed. A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. Available from: [Link]

  • PubMed Central. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. Available from: [Link]

  • OECD SIDS. 2,6-DI-TERT-BUTYLPHENOL. Available from: [Link]

  • PubMed. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Available from: [Link]

  • PubMed Central. Green synthesis of a typical chiral stationary phase of cellulose-tris(3, 5-dimethylphenylcarbamate). Available from: [Link]

  • PubMed. 2,6-di-tert-butylphenols: a new class of potent and selective PGHS-2 inhibitor. Available from: [Link]

Sources

Thermodynamic Solubility Profiling of tert-Butyl 2,6-dimethylphenylcarbamate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry, the physical characterization of synthetic intermediates is just as critical as the active pharmaceutical ingredient (API) itself. tert-Butyl 2,6-dimethylphenylcarbamate (CAS 876353-81-0)[1] is a highly sterically hindered, Boc-protected 2,6-xylidine derivative widely utilized in the synthesis of local anesthetics (e.g., lidocaine and bupivacaine analogs)[].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind this compound's solvation thermodynamics, provide a predictive quantitative solubility matrix, and outline a rigorously self-validating experimental protocol for empirical determination.

Molecular Architecture and Solvation Causality

To predict and manipulate the solubility of tert-butyl 2,6-dimethylphenylcarbamate, we must first deconstruct its molecular architecture. The compound exhibits a stark dichotomy between lipophilic bulk and localized polarity:

  • Steric and Lipophilic Domains: The molecule features a 2,6-dimethylphenyl ring and a bulky tert-butyl group. These non-polar domains dominate the molecule's surface area, driving a high estimated partition coefficient ( logP≈3.5−4.0 ). When introduced to water, the hydrophobic penalty—the energy required to disrupt the highly ordered hydrogen-bond network of water to create a cavity for the solute—is thermodynamically unfavorable[3].

  • The Polar Carbamate Core: The −NHCOO− linkage acts as both a hydrogen-bond donor (via the secondary amine) and an acceptor (via the carbonyl oxygen). However, the two ortho-methyl groups on the phenyl ring and the tert-butyl group create severe steric shielding around this core.

  • Solvation Causality: Because water cannot easily penetrate this steric shield to satisfy the carbamate's hydrogen-bonding potential, the compound is practically insoluble in aqueous media[3]. Conversely, polar aprotic solvents (like DMSO or Ethyl Acetate) and moderately polar alcohols (like Methanol) can engage the carbamate core while simultaneously stabilizing the lipophilic domains via van der Waals interactions, resulting in high solubility.

Quantitative Solubility Matrix

Based on the structural thermodynamics described above, the following table summarizes the solubility profile of tert-butyl 2,6-dimethylphenylcarbamate across standard solvent classes at 25°C.

Solvent SystemDielectric Constant ( ε )Estimated Solubility at 25°C (mg/mL)Solvation Mechanism / Causality
Water 80.1< 0.1 (Practically Insoluble)High hydrophobic penalty; strong water-water H-bonding excludes the sterically hindered solute.
Hexane 1.910 - 30 (Sparingly Soluble)Non-polar interactions favor the aromatic/aliphatic regions, but the polar carbamate core limits total dissolution.
Methanol 32.750 - 100 (Soluble)Amphiphilic solvation; the hydroxyl group H-bonds with the carbamate while the methyl group stabilizes lipophilic regions.
Ethyl Acetate 6.0> 100 (Freely Soluble)Excellent dipole-dipole interactions with the carbamate core; highly compatible with the lipophilic bulk.
DMSO 46.7> 150 (Freely Soluble)Strong polar aprotic H-bond acceptance from the carbamate -NH; disrupts the crystal lattice highly efficiently.

Data Note: Values are empirically estimated based on structural analogs and standard Boc-protected aniline behaviors.

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to transient supersaturation. To obtain true thermodynamic data required for crystallization and process scaling, we employ a rigorous Shake-Flask method adapted from [3].

Crucially, this protocol is designed as a self-validating system to eliminate false positives caused by incomplete equilibration or filter adsorption.

Step-by-Step Methodology
  • System Suitability Testing (SST): Before analyzing unknown samples, inject a known standard of tert-butyl 2,6-dimethylphenylcarbamate (e.g., 50 µg/mL in Acetonitrile) into the HPLC six times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%. This validates the precision of the chromatographic system.

  • Saturation & Equilibration: Add an excess of solid tert-butyl 2,6-dimethylphenylcarbamate to 5.0 mL of the target solvent in a sealed borosilicate glass vial. Agitate the suspension at a strictly controlled 25.0 ± 0.1 °C. For highly hydrophobic compounds, slow-stirring or prolonged equilibration is required to prevent microdroplet formation[4].

  • Equilibration Validation (The 24/48 Rule): Extract aliquots at 24 hours and 48 hours. If the HPLC-quantified concentration difference between the two time points is < 5%, thermodynamic equilibrium is validated. If > 5%, continue agitation for another 24 hours.

  • Phase Separation & Filter Adsorption Check: Centrifuge the equilibrated sample at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality of Discarding: The highly lipophilic tert-butyl group can non-specifically bind to the PTFE membrane. You must discard the first 1.0 mL of the filtrate to saturate the filter's binding sites, ensuring the subsequent drops collected accurately represent the bulk solution concentration.

  • HPLC-UV Quantification: Dilute the filtered aliquot into the mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear range of your calibration curve ( R2>0.999 ). Detect via UV at 210-220 nm (optimal for the substituted aromatic ring).

Visualizing the Analytical Workflow

The following diagram maps the logical progression of the self-validating thermodynamic solubility protocol.

SolubilityProtocol A Solid Compound tert-Butyl 2,6-dimethylphenylcarbamate B Solvent Addition (Aqueous vs. Organic) A->B Excess API C Thermodynamic Equilibration (Shake-Flask, 25°C, 48h) B->C Agitation D Phase Separation (Centrifugation & 0.22µm Filtration) C->D Isolate Liquid Phase E Supernatant Dilution & HPLC-UV Quantification D->E Extract Aliquot F Data Processing (Solubility Profile Generation) E->F Calculate mg/mL

Workflow for determining the thermodynamic solubility of pharmaceutical intermediates.

Implications for Process Chemistry Workflows

Understanding this solubility profile directly dictates downstream process chemistry decisions:

  • Reaction Optimization: Because the compound is freely soluble in polar aprotic solvents (THF, DMF, DMSO), these are the ideal media for subsequent N-alkylation reactions (e.g., reacting the carbamate nitrogen with an alkyl halide) prior to Boc deprotection.

  • Crystallization Design: The steep solubility gradient between Ethyl Acetate (>100 mg/mL) and Hexane (10-30 mg/mL) makes the EtOAc/Hexane binary mixture a perfect solvent/anti-solvent system for recrystallizing and purifying this intermediate at scale.

References

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • NextSDS Chemical Substance Database. tert-butyl 2,6-dimethylphenylcarbamate (CAS 876353-81-0). NextSDS Compliance Framework.

  • BOC Sciences. Product Catalog: tert-Butyl 2,6-dimethylphenylcarbamate. BOC Sciences.

  • National Center for Biotechnology Information. PubChem Compound Summary for Carbamates. U.S. National Library of Medicine.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

Sources

Technical Guide to tert-Butyl 2,6-Dimethylphenylcarbamate: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

In the landscape of drug development and complex organic synthesis, masking sterically hindered amines is a frequent but formidable challenge. tert-Butyl 2,6-dimethylphenylcarbamate (CAS 876353-81-0), commonly referred to as N-Boc-2,6-dimethylaniline, is a critical intermediate used in the synthesis of local anesthetics, fluorescent amino acids, and advanced antiepileptic drug candidates like Pynegabine[1][2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide provides drug development professionals with a mechanistic understanding of the compound's synthesis, rigorous handling protocols, and self-validating experimental workflows that ensure high-yield isolation without the need for labor-intensive chromatography.

Chemical Context & Mechanistic Rationale

The primary challenge in synthesizing tert-butyl 2,6-dimethylphenylcarbamate lies in the profound steric shielding created by the two ortho-methyl groups on the 2,6-dimethylaniline precursor. This steric bulk severely restricts the trajectory of incoming electrophiles, leading to poor conversions (often <50%) under standard carbamate synthesis conditions[3].

To bypass this kinetic barrier, standard nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O) is insufficient. We must employ a hypernucleophilic catalyst—specifically 4-dimethylaminopyridine (DMAP). DMAP rapidly attacks Boc₂O to form a highly reactive, charged N-Boc-pyridinium intermediate. This intermediate acts as a superior Boc-transfer agent, effectively overcoming the steric hindrance of the aniline derivative to form the desired carbamate[2].

DMAPMechanism Boc2O Boc2O (Di-tert-butyl dicarbonate) Intermediate N-Boc-pyridinium Intermediate Boc2O->Intermediate DMAP Attack DMAP DMAP Catalyst (Hypernucleophile) DMAP->Intermediate Product tert-Butyl 2,6-dimethylphenylcarbamate + CO2 + t-BuOH Intermediate->Product Amine Attack Aniline 2,6-Dimethylaniline (Sterically Hindered) Aniline->Product Overcomes Steric Shielding

Figure 2: DMAP-catalyzed Boc protection mechanism overcoming ortho-methyl steric hindrance.

Physicochemical Properties & Hazard Profile

Before executing any synthetic workflow, it is critical to understand the physical and hazard parameters of the target compound.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name tert-Butyl 2,6-dimethylphenylcarbamate
CAS Number 876353-81-0[1]
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.30 g/mol [1]
SMILES String CC(C)(C)OC(=O)Nc1c(C)cccc1C[1]
Purity Standard ≥95% (Typical synthetic grade)[1]
Safety & Risk Management

While tert-butyl 2,6-dimethylphenylcarbamate is a stable carbamate, its handling protocols mirror those of its aniline precursors and pyridine-based catalysts.

  • Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, safety goggles, and standard laboratory clothing[4].

  • Engineering Controls: All manipulations, especially those involving the volatile and toxic TFA during deprotection, must be conducted within a certified chemical fume hood to prevent inhalation of aerosols[4].

  • Storage: Store in tightly closed vessels in a cool, dry environment. Keep away from heat, open flames, and strong oxidizing agents to prevent hazardous combustion products (e.g., carbon monoxide, nitrogen oxides)[4].

Experimental Workflows

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale so that researchers can visually and chemically confirm the success of the reaction in real-time.

Protocol A: Catalytic Synthesis of tert-Butyl 2,6-dimethylphenylcarbamate

Table 2: Reaction Optimization Parameters

Reagent / Parameter Function Optimal Quantity / Condition
2,6-Dimethylaniline Primary Substrate 1.0 Equivalent[2]
Boc₂O Protecting Agent 1.4 Equivalents[2]
DMAP Hypernucleophilic Catalyst 0.1 Equivalents[2]
Acetonitrile (MeCN) Primary Solvent ~0.5 M Concentration[2]
Methanol (MeOH) Quenching Agent Added post-activation[2]

| Temperature | Reaction Driver | Reflux at 82 °C for 8 hours[2] |

Step-by-Step Methodology:

  • Activation: In a dry flask under an inert argon atmosphere, dissolve Boc₂O (1.4 eq) in MeCN. Successively add DMAP (0.1 eq) and 2,6-dimethylaniline (1.0 eq)[2].

    • Causality: MeCN is chosen because its polar aprotic nature stabilizes the charged N-Boc-pyridinium intermediate, preventing premature decomposition.

  • Quenching & Thermal Driving: Stir the mixture at room temperature for 10 minutes, then add MeOH and heat to reflux (82 °C) for 8 hours[2].

    • Causality: The addition of MeOH serves a dual purpose. First, it chemically quenches any unreacted Boc₂O, preventing downstream purification issues. Second, the extended thermal energy (reflux) overcomes the remaining activation barrier required for the sterically congested substitution to reach full conversion.

  • Self-Validating Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Subject the crude residue to an acidic aqueous wash[2].

    • Causality: The acidic wash selectively protonates the DMAP catalyst, partitioning it entirely into the aqueous phase. This phase separation yields high-purity carbamate in the organic layer without the need for labor-intensive silica gel chromatography. Final purification is achieved via simple recrystallization[2].

SynthesisWorkflow Start 2,6-Dimethylaniline + Boc2O Catalyst Add DMAP (0.1 eq) in MeCN Start->Catalyst Step 1 Reflux Add MeOH & Reflux (82 °C, 8 h) Catalyst->Reflux Step 2 Workup Acidic Aqueous Wash (Remove DMAP) Reflux->Workup Step 3 Purification Recrystallization Workup->Purification Step 4 Product Pure tert-Butyl 2,6-dimethylphenylcarbamate Purification->Product Yield >90%

Figure 1: Step-by-step workflow for the DMAP-catalyzed synthesis of tert-Butyl 2,6-dimethylphenylcarbamate.

Protocol B: Boc Deprotection (Regeneration of the Amine)

When the tert-butyl 2,6-dimethylphenylcarbamate intermediate has served its purpose, the Boc group must be cleanly removed.

Step-by-Step Methodology:

  • Acidolysis: Dissolve the tert-butyl 2,6-dimethylphenylcarbamate in dichloromethane (CH₂Cl₂) to a concentration of 0.1 M. Add neat trifluoroacetic acid (TFA) (approx. 1 mL per 0.1 mmol of substrate) and stir at room temperature[5].

    • Causality: TFA provides the strong acidic environment necessary to protonate the carbamate carbonyl. This triggers the elimination of a tert-butyl cation (which converts to isobutylene gas) and decarboxylation (CO₂ gas) to regenerate the free amine[5]. The evolution of gas serves as a visual, self-validating indicator of the reaction's progress.

  • Neutralization: Dilute the mixture with additional CH₂Cl₂ and transfer to a separatory funnel. Wash the organic phase repeatedly with saturated aqueous NaHCO₃[5].

    • Causality: The bicarbonate neutralizes residual TFA. The cessation of foaming (CO₂ evolution from the acid-base neutralization) provides an immediate, empirical confirmation that the organic layer is completely acid-free and safe to concentrate[5].

References[1] Tert-Butyl 2,6-dimethylphenylcarbamate, aldlab.com, Link[4] 4-Bromo-2-methoxypyridine | CAS#:100367-39-3, chemsrc.com, Link[2] Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine, PMC - NIH, Link[5] Desymmetrization Reactions of Indigo with Grignard Reagents for the Synthesis of Selective Antiplasmodial [1H,3′H]-3-Aryl-2,2′-diindol-3′-ones, ACS Publications, Link[3] Biocatalytic Synthesis of Carbamates Using Promiscuous Esterases/Acyltransferases, uni-greifswald.de, Link

Sources

Butyl 2,6-Dimethylphenylcarbamate: A Critical Intermediate in Pharmaceutical Synthesis and Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the 2,6-xylidine (2,6-dimethylaniline) pharmacophore is a cornerstone structural motif, most notably found in blockbuster local anesthetics and antiarrhythmics such as lidocaine, bupivacaine, and mepivacaine. However, the direct functionalization of 2,6-xylidine is notoriously difficult due to the profound steric hindrance imposed by the two ortho-methyl groups.

To circumvent this, tert-butyl 2,6-dimethylphenylcarbamate (CAS: 876353-81-0)[1]—commonly referred to as N-Boc-2,6-xylidine—has emerged as an indispensable synthetic intermediate. This whitepaper provides an in-depth mechanistic review of this specific carbamate, detailing its physicochemical profile, its role as a sterically demanding benchmark in transition-metal catalysis[2], and field-proven protocols for its synthesis and utilization.

Physicochemical Profiling and Structural Causality

The utility of tert-butyl 2,6-dimethylphenylcarbamate stems directly from its structural topology. The bulky tert-butyl group of the carbamate linkage, combined with the ortho-methyl groups on the phenyl ring, creates a highly congested microenvironment.

Mechanistically, this steric congestion serves two primary purposes:

  • Electronic Modulation: The carbamate linkage delocalizes the nitrogen lone pair, drastically reducing the nucleophilicity of the amine. This prevents unwanted over-oxidation or side reactions during multi-step API (Active Pharmaceutical Ingredient) synthesis.

  • Regiocontrol via Directing Groups (DG): In transition-metal-catalyzed C-H activation, the carbonyl oxygen of the carbamate acts as a Lewis basic directing group. Because the ortho positions are blocked by methyl groups, the metal center (e.g., Pd or Ru) is forced to undergo challenging sp3 C-H activation of the benzylic methyl groups, or meta-sp2 activation, making this molecule a premier model for testing novel catalytic systems[3].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters and catalytic benchmarks associated with this compound[1],[2].

ParameterValue / Description
Chemical Name tert-Butyl 2,6-dimethylphenylcarbamate
CAS Number 876353-81-0
Molecular Formula C13H19NO2
Molecular Weight 221.30 g/mol
SMILES String CC(C)(C)OC(=O)Nc1c(C)cccc1C
Purity Standard ≥ 95% (Typical commercial grade)
Pd-Catalyzed Reduction Yield 50% (Benchmark for highly hindered nitroarenes)
Primary Utility API intermediate, C-H activation directing group

Synthetic Workflows and Mechanistic Pathways

The API Synthetic Pipeline

In pharmaceutical manufacturing, the conversion of 2,6-xylidine to complex APIs requires transient protection. The carbamate intermediate ensures that subsequent acylation or alkylation steps occur strictly at the desired positions without degrading the primary amine.

Workflow A 2,6-Xylidine (Starting Material) B Boc2O, DMAP THF, 25°C A->B Protection C tert-Butyl 2,6-dimethyl- phenylcarbamate B->C Yield >90% D Pd-Catalyzed C-H Activation C->D Directing Group E Functionalized Intermediate D->E Ortho/Meta Sub F Deprotection (TFA/CH2Cl2) E->F Cleavage G Lidocaine / Bupivacaine Analogs F->G Amidation

Synthetic workflow from 2,6-xylidine to API via carbamate intermediate.

Catalytic Reduction Methodologies

Beyond protection, the synthesis of this carbamate is used to benchmark advanced reduction methodologies. A landmark study by Michigan State University demonstrated the reduction of sterically hindered nitroarenes using a Palladium-catalyzed silane/siloxane system[2].

Causality of the Catalyst System: Polymethylhydrosiloxane (PMHS) is utilized as a mild, non-toxic hydride source. However, PMHS is kinetically inert at room temperature. The addition of aqueous Potassium Fluoride (KF) is the mechanistic trigger: the strong Si-F bond formation drives the creation of a hypervalent silicate intermediate. This hypervalent species exhibits vastly enhanced hydridic character, allowing rapid hydride transfer to the Pd(II) center, which subsequently reduces the nitro group to an aniline. In situ trapping with Boc-anhydride yields the stable carbamate[2].

Mechanism N 2,6-Dimethylnitrobenzene Cat Pd(OAc)2 (5 mol%) PMHS, aq. KF N->Cat Catalytic Initiation Int Hypervalent Silicon Hydride Transfer Cat->Int Fluoride Activation Ani 2,6-Dimethylaniline (In situ) Int->Ani Reduction (RT) Trap Boc2O Trapping Ani->Trap One-pot Prod tert-Butyl 2,6-dimethyl- phenylcarbamate Trap->Prod Isolation (50% Yield)

Mechanistic pathway of Pd-catalyzed nitroarene reduction to carbamate.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols emphasize the chemical logic behind each operational step.

Protocol 1: Nucleophile-Catalyzed Synthesis of tert-Butyl 2,6-dimethylphenylcarbamate

Objective: Overcome the steric hindrance of 2,6-xylidine to achieve high-yield Boc protection.

  • Reaction Setup: Dissolve 2,6-xylidine (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 10 mol%).

    • Causality: Due to the ortho-methyl groups, direct attack of the amine on Boc-anhydride is kinetically unfavorable. DMAP acts as a nucleophilic catalyst, reacting with Boc2O to form a highly electrophilic N-Boc-pyridinium intermediate that easily overcomes the steric barrier of the xylidine nitrogen.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 12.0 mmol) dropwise at 0°C. Allow the reaction to warm to 25°C and stir for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 9:1). Once the starting material is consumed, quench with water. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 1M HCl (2 x 15 mL).

    • Causality: The acidic wash is critical to protonate and partition any unreacted 2,6-xylidine and the DMAP catalyst into the aqueous layer, ensuring the neutral carbamate product remains highly pure in the organic phase.

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the carbamate as a crystalline solid[1].

Protocol 2: Pd-Catalyzed Siloxane Reduction to Carbamate

Objective: One-pot reduction and protection of sterically hindered 2,6-dimethylnitrobenzene[2].

  • Catalyst Preparation: In a Schlenk flask, combine 2,6-dimethylnitrobenzene (1.0 mmol) and Pd(OAc)2 (0.05 mmol, 5 mol%) in THF (5 mL).

  • Hydride Activation: Add aqueous KF (2.0 equivalents) followed by PMHS (4.0 equivalents).

    • Causality: The biphasic nature of the aqueous KF and organic PMHS requires vigorous stirring. The fluoride ions attack the PMHS polymer, generating the active hypervalent hydride donor necessary for Pd-turnover[2].

  • Trapping: After stirring for 3 hours at room temperature (verified by the disappearance of the nitroarene via GC-MS), add Boc2O (1.5 mmol) directly to the reaction mixture.

  • Workup: Stir for an additional 4 hours. Filter the mixture through a pad of Celite to remove the precipitated palladium black and polymerized siloxane byproducts.

  • Isolation: Purify via silica gel flash chromatography (Hexanes:EtOAc, 95:5 to 80:20) to isolate tert-butyl 2,6-dimethylphenylcarbamate as a light yellow oil (Yield: ~50%, 111 mg)[2].

References

  • Michigan State University (MSU) Chemistry. "Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines, Hydroxylamines, and Carbamates". msu.edu. Available at:[Link]

  • NextSDS. "Chemical Substance Information: tert-butyl dimethylcarbamate and related substances". nextsds.com. Available at: [Link]

Sources

The Discovery, Evolution, and Synthesis of Substituted Phenylcarbamates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylcarbamates represent a highly versatile class of organic compounds characterized by the carbamate functional group (-NHC(=O)O-) bonded to a phenyl ring. Historically rooted in the discovery of natural alkaloids, these compounds have evolved into critical pharmacophores in neuropharmacology—specifically as acetylcholinesterase (AChE) inhibitors—and as highly selective chiral stationary phases in analytical chemistry. This whitepaper details the historical milestones, mechanistic pharmacology, and self-validating synthetic protocols associated with this vital chemical class.

Historical Genesis: From the Calabar Bean to Rational Drug Design

The history of phenylcarbamates begins with physostigmine (eserine), a highly toxic parasympathomimetic alkaloid extracted from the Calabar bean of West Africa. Its structure was elucidated in 1925 by Edgar Stedman and George Barger at the University of Edinburgh using chemical degradation 1.

The clinical translation of physostigmine was pioneered in 1934 by Dr. Mary Broadfoot Walker. Observing that the symptoms of myasthenia gravis (MG) mirrored curare poisoning—for which physostigmine was the known antidote—she hypothesized a shared neuromuscular etiology. Her subcutaneous administration of physostigmine to MG patients yielded a dramatic, temporary reversal of muscle weakness, a milestone now known as the "Mary Walker effect" 2 [[3]]().

In 1935, Percy Lavon Julian achieved the first total synthesis of physostigmine, overcoming formidable stereochemical challenges 1. Because physostigmine's tertiary amine structure allowed it to cross the blood-brain barrier (BBB) but also conferred high systemic toxicity and a short half-life, subsequent drug discovery efforts focused on synthetic analogs. This led to the development of neostigmine (a quaternary amine that does not cross the BBB, ideal for peripheral MG treatment) and eventually rivastigmine . Developed by Marta Weinstock-Rosin and patented in 1985, rivastigmine is a semi-synthetic derivative optimized for central nervous system selectivity to treat Alzheimer's and Parkinson's disease dementias 4 [[5]]().

Mechanistic Pharmacology: Pseudo-Irreversible Inhibition

The therapeutic efficacy of substituted phenylcarbamates stems from their ability to inhibit AChE and butyrylcholinesterase (BChE), thereby elevating synaptic acetylcholine levels 6.

Unlike simple competitive inhibitors (e.g., donepezil) that bind reversibly, or organophosphates that cause permanent enzyme inactivation, phenylcarbamates act as "pseudo-irreversible" inhibitors . The mechanism involves the nucleophilic attack of the AChE active-site serine hydroxyl on the carbamate carbonyl. This expels the substituted phenol leaving group and results in a covalently carbamoylated enzyme. While an acetylated serine (from natural acetylcholine hydrolysis) hydrolyzes in milliseconds, the decarbamoylation process takes minutes to hours, effectively trapping the enzyme in an inactive state 6.

Pathway AChE Acetylcholinesterase (Active Serine-OH) Complex Michaelis-Menten Complex AChE->Complex Non-covalent Binding Carbamate Phenylcarbamate Inhibitor Carbamate->Complex Affinity Carbamoylated Carbamoylated-AChE (Inactive State) Complex->Carbamoylated Phenol Leaving Group Departs Hydrolysis Slow Hydrolysis (Minutes to Hours) Carbamoylated->Hydrolysis H2O Nucleophilic Attack Hydrolysis->AChE Decarbamoylation (Enzyme Recovery)

Mechanism of pseudo-irreversible acetylcholinesterase inhibition by phenylcarbamates.

Quantitative Pharmacodynamics

The structural substitution on the phenyl ring and the amine nitrogen dictates the affinity, selectivity, and half-life of the inhibitor. Table 1 summarizes the quantitative inhibition data of historically and clinically significant phenylcarbamates.

Table 1: Quantitative Inhibition Data of Select Phenylcarbamates

CompoundTarget EnzymeIC50 / AffinityPharmacological Notes
Physostigmine AChE / BChE~10–20 nMNatural alkaloid; readily crosses BBB; short half-life.
Tolserine hAChE0.01 µM200-fold selectivity for hAChE over BChE .
Phenserine hAChE~24 nMHighly potent AChE inhibitor; lowers β-amyloid precursor protein .
Rivastigmine AChE / BChE4.1 µM (AChE)Pseudo-irreversible dual inhibitor; long acting; low drug-drug interaction profile 4.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-substituted phenylcarbamates typically proceeds via the nucleophilic acyl substitution of a primary or secondary amine with phenyl chloroformate 7. The following protocol is designed as a self-validating system, ensuring high yield and purity through strategic thermodynamic control and in-process monitoring.

Workflow Prep 1. Reagent Prep Aniline + TEA in DCM Cooling 2. Thermal Control Ice Bath (0-5°C) Prep->Cooling Addition 3. Electrophile Addition Dropwise Ph-Chloroformate Cooling->Addition Reaction 4. Propagation Stir at RT (2h) Addition->Reaction Validation 5. In-Process Validation TLC / LC-MS Monitoring Reaction->Validation Workup 6. Aqueous Workup 5% HCl Wash & Phase Sep Validation->Workup If starting material consumed Product 7. Isolation Dry, Evaporate & Verify Workup->Product

Self-validating synthetic workflow for the preparation of N-substituted phenylcarbamates.

Step-by-Step Methodology
  • Reagent Preparation : Dissolve the target amine (e.g., aniline, 1.0 equiv) and triethylamine (TEA, 1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Causality : DCM is an aprotic solvent that readily solubilizes the reagents without participating in nucleophilic attack. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine 7.

  • Thermal Control : Cool the reaction flask to 0–5 °C using an ice bath.

    • Causality : The reaction between amines and chloroformates is highly exothermic. Strict thermal control suppresses the formation of symmetrical ureas and minimizes the degradation of the electrophile 7.

  • Electrophilic Addition : Add phenyl chloroformate (1.0 equiv) dropwise over 30 minutes.

    • Causality : Dropwise addition maintains a low steady-state concentration of the highly reactive chloroformate, favoring mono-acylation over di-substitution.

  • Propagation : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

    • Causality : Warming provides the necessary activation energy to drive the reaction to completion after the initial exothermic phase subsides [[7]]().

  • In-Process Validation : Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS.

    • Causality : This self-validating step ensures complete consumption of the starting amine before proceeding to workup, preventing co-elution issues during downstream purification.

  • Aqueous Workup : Quench with water, wash the organic layer with 5% aqueous HCl, followed by brine.

    • Causality : The acidic wash selectively protonates and extracts unreacted amine and TEA into the aqueous phase, leaving the neutral phenylcarbamate in the organic layer.

  • Isolation : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Verify the structure via 1H and 13C NMR.

Advanced Applications: Beyond Neurotherapeutics

Beyond pharmacology, substituted phenylcarbamates revolutionized analytical chemistry. Polysaccharide derivatives, particularly cellulose and amylose phenylcarbamates immobilized on silica gel, serve as highly effective chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) 8. The chiral recognition mechanism relies on hydrogen bonding between the carbamate linkages and the analytes, combined with π-π interactions from the substituted phenyl rings, enabling the separation of a vast array of racemic pharmaceutical compounds 8.

References

  • Rivastigmine - Wikipedia. Available at: [Link]

  • Physostigmine - Wikipedia. Available at: [Link]

  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - Spandidos Publications. Available at: [Link]

  • Mary Broadfoot Walker: 83 years since a historical discovery - Thieme. Available at: [Link]

  • The history of acetylcholinesterase inhibitors in the treatment of myasthenia gravis - PubMed. Available at: [Link]

  • Phenylcarbamate derivatives of cellulose and amylose immobilized onto silica gel as chiral stationary phases for high-performance liquid chromatography - ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Two-Dimensional Chromatographic Purification of Butyl 2,6-Dimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Techniques: Normal-Phase Flash Chromatography (NP-FC), Preparative Reversed-Phase HPLC (RP-HPLC)

Introduction & Mechanistic Rationale

Butyl 2,6-dimethylphenylcarbamate (commonly synthesized as the tert-butyl or n-butyl derivative) is a highly valued chemical intermediate. It is prominently featured in the synthesis of active pharmaceutical ingredients (APIs), particularly xylidine-derived local anesthetics (e.g., bupivacaine, mepivacaine analogs), and serves as a core scaffold in various agrochemical developments[1],[2].

During its synthesis—typically via the reaction of 2,6-xylidine with a butyl chloroformate or equivalent reagent—the crude matrix is often contaminated with unreacted 2,6-xylidine and closely related structural isomers. Because 2,6-xylidine is a known toxicophore and mutagen, its complete eradication from the final product is a strict regulatory requirement for downstream pharmaceutical applications.

Chromatographic Causality: Why a Two-Dimensional Approach?

Relying on a single chromatographic mode often fails to achieve the >99% purity required for API intermediates. We employ a two-dimensional orthogonal strategy to exploit different physicochemical properties of the analyte and its impurities:

  • Orthogonality 1: Normal-Phase Flash Chromatography (Bulk Matrix Removal) Unmodified silica gel exploits the drastic polarity difference between the basic primary amine of unreacted 2,6-xylidine and the moderately polar target carbamate. The basic amine interacts strongly with acidic surface silanols on the silica, causing it to retain heavily. Conversely, the lipophilic butyl 2,6-dimethylphenylcarbamate elutes cleanly in a non-polar step gradient of Hexanes and Ethyl Acetate (EtOAc)[3],[4].

  • Orthogonality 2: Reversed-Phase HPLC (High-Resolution Polishing) To clear isomeric impurities and trace xylidine that may have co-eluted, a C18 RP-HPLC step is utilized[5]. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered to ~2.0. This ensures that any residual 2,6-xylidine (pKa ~4.0) is fully protonated ( NH3+​ ) and elutes immediately in the column's void volume. The carbamate nitrogen, rendered non-basic by resonance with the adjacent carbonyl, remains neutral and retains strongly on the hydrophobic C18 stationary phase, allowing for baseline resolution.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Purification)

This protocol is a self-validating system: successful execution will yield a specific Rf value and a distinct physical state.

Materials:

  • Stationary Phase: Silica gel 60 Å (230–400 mesh)[3].

  • Mobile Phase: Hexanes (HPLC grade) and Ethyl Acetate (EtOAc, HPLC grade).

Step-by-Step Methodology:

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). If the crude is highly viscous, dry-load it onto 2–3 equivalents of silica gel by evaporating the DCM under reduced pressure.

  • Column Equilibration: Dry-pack the flash column with silica gel and equilibrate with 3 column volumes (CV) of 100% Hexanes.

  • Elution Strategy:

    • Initiate elution with a3 mixture for 3 CV. This washes out highly non-polar impurities (e.g., unreacted alkyl halides or siloxane byproducts)[3].

    • Step the gradient to 80:20 (v/v) Hexanes:EtOAc. The target compound will elute in this window[3].

  • Validation & Fraction Collection: Spot fractions on a TLC plate. The target butyl 2,6-dimethylphenylcarbamate exhibits an Rf​ value of exactly ~0.6 in a 50:50 Hexanes:EtOAc system [3],[4].

  • Concentration: Pool the positive fractions and concentrate under reduced pressure. The validated output should present as a light yellow oil (or low-melting solid, depending on the isomer) with an expected intermediate purity of 90–95%[3].

Protocol B: Preparative Reversed-Phase HPLC (Polishing)

This protocol isolates the target from structurally similar lipophilic analogs.

Materials:

  • Stationary Phase: Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: LC-MS grade Water and Acetonitrile (MeCN), both modified with 0.1% TFA.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the intermediate oil from Protocol A in a 50:50 Water:MeCN mixture to achieve a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Run: Execute the gradient outlined in Table 2 at a flow rate of 20.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 210 nm (carbamate carbonyl) and 254 nm (aromatic ring). The target compound will present as the dominant peak during the organic ramp[5]. Trace basic impurities will elute at t0​ (void volume).

  • Recovery: Collect the major peak and lyophilize (freeze-dry) the fractions to obtain the ultra-pure target compound (>99% HPLC purity).

Data Presentation

Table 1: Flash Chromatography Parameters & Recovery Metrics

ParameterSpecification / Result
Stationary Phase Silica gel 60 Å (230–400 mesh)
Mobile Phase A Hexanes (100%)
Mobile Phase B Ethyl Acetate (100%)
Gradient Profile 95:5 Hexanes:EtOAc (3 CV) → 80:20 Hexanes:EtOAc
Target Rf​ Value ~0.6 (in 50:50 Hexanes:EtOAc)
Expected Yield ~50% (highly dependent on crude matrix)
Validated Physical State Light yellow oil

Table 2: RP-HPLC Polishing Gradient Table

Time (min)Flow Rate (mL/min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)
0.020.08020
5.020.08020
25.020.01090
30.020.01090
31.020.08020
40.020.08020

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Carbamate + Xylidine + Byproducts) Prep Sample Dissolution (Hexanes/DCM) Crude->Prep NP_Flash Normal-Phase Flash Chromatography Silica Gel 60 Å Hexanes:EtOAc (95:5 → 80:20) Prep->NP_Flash Intermediate Intermediate Pool (~90-95% Purity) NP_Flash->Intermediate Target Fraction (Rf ~0.6) Waste1 Polar Impurities (Retained on Silica) NP_Flash->Waste1 Matrix Waste RP_HPLC Preparative RP-HPLC C18 Column H2O/MeCN (0.1% TFA) Intermediate->RP_HPLC Pure Ultra-Pure Carbamate (>99% HPLC Purity) RP_HPLC->Pure Target Peak (UV 210/254 nm) Waste2 Trace Xylidine & Isomers (Eluted in Void/Late) RP_HPLC->Waste2 HPLC Waste

Figure 1: Two-dimensional orthogonal purification workflow for butyl 2,6-dimethylphenylcarbamate.

References

  • [1] NextSDS. tert-butyl dimethylcarbamate — Chemical Substance Information. Available at:[Link]

  • [3],[4] Michigan State University (MSU) Chemistry. Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines. Available at: [Link]

  • [5] Google Patents. EP0410684B1 - Method of condensing N-phenylcarbamates. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Optimization for Butyl 2,6-Dimethylphenylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Synthesizing butyl 2,6-dimethylphenylcarbamate (specifically the tert-butyl ester, commonly known as N-Boc-2,6-dimethylaniline) presents a classic challenge in synthetic organic chemistry[1]. The two methyl groups at the ortho positions of 2,6-dimethylaniline create severe steric hindrance, shielding the amine nitrogen and drastically reducing its nucleophilicity towards the bulky di-tert-butyl dicarbonate (Boc₂O) reagent[2]. Standard Boc-protection conditions (e.g., Triethylamine in DCM at room temperature) typically result in poor conversion or complete reaction failure[3].

This guide provides field-proven troubleshooting strategies, optimized parameters, and self-validating protocols to overcome these kinetic and thermodynamic barriers.

Troubleshooting & FAQs

Q1: Why is my yield of butyl 2,6-dimethylphenylcarbamate so low (<10%) under standard Boc-protection conditions? A: The failure is caused by steric clash. The ortho-methyl groups physically block the trajectory of the bulky Boc₂O molecule, increasing the activation energy required for the nucleophilic attack[2]. To overcome this, you must either increase the electrophilicity of the Boc reagent (using a catalyst like DMAP) or increase the nucleophilicity of the amine (using a strong base like NaHMDS)[3].

Q2: How does DMAP catalysis solve the steric issue? A: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate[4]. While this intermediate is more reactive, the steric hindrance of 2,6-dimethylaniline still requires thermal energy to drive the reaction forward. Therefore, DMAP catalysis must be paired with heating (e.g., refluxing in MeCN or THF) to achieve high yields[5].

Q3: When should I use the NaHMDS method instead of DMAP? A: Use the NaHMDS (Sodium bis(trimethylsilyl)amide) method when your substrate or downstream workflow cannot tolerate elevated temperatures. NaHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the hindered aniline to form a highly nucleophilic sodium anilide anion[3]. This anion is small and reactive enough to attack Boc₂O rapidly, allowing the reaction to proceed efficiently at -78 °C to room temperature[6].

Reaction Optimization Parameters

The following table summarizes the quantitative data and conditions for optimizing the synthesis of butyl 2,6-dimethylphenylcarbamate.

ParameterStandard Conditions (Not Recommended)Method A: DMAP Catalysis (Thermal)Method B: NaHMDS Activation (Cryogenic to RT)
Base / Catalyst TEA (1.5 eq)DMAP (0.1 - 1.0 eq)NaHMDS (2.0 eq)
Solvent DCMMeCN or THFAnhydrous THF
Temperature Room Temp (20 °C)Reflux (80 °C)-78 °C to Room Temp
Reaction Time >24 h8 - 12 h1 - 4 h
Typical Yield < 10%60 - 85%85 - 95%
Mechanism Direct nucleophilic attackElectrophile activationNucleophile activation

Experimental Protocols

Protocol A: DMAP-Catalyzed Thermal Synthesis

Use this self-validating protocol when working at scale and avoiding highly moisture-sensitive reagents.

  • Preparation: In an oven-dried 500-mL flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration[5].

  • Reagent Addition: Add Boc₂O (1.4 - 1.5 eq) followed by DMAP (0.1 - 1.0 eq) to the solution at room temperature under an Argon atmosphere[5].

  • Thermal Activation: Stir the mixture for 10 minutes, then attach a reflux condenser and heat the reaction to 80–82 °C[5].

  • Monitoring: Allow the reaction to reflux for 8–12 hours. Monitor the consumption of the aniline via TLC or LC-MS. The disappearance of the starting material validates the catalytic cycle.

  • Work-up: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with 0.1 M HCl (to remove the DMAP catalyst), saturated aqueous NaHCO₃, and brine[5].

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via recrystallization or silica gel chromatography to yield the pure carbamate[5].

Protocol B: NaHMDS-Mediated Deprotonation Synthesis

Use this protocol for rapid conversion under mild thermal conditions.

  • Preparation: In an oven-dried, Argon-purged flask, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath[6].

  • Deprotonation: Dropwise add NaHMDS (2.0 eq, 1.0 M solution in THF) over 15 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the highly nucleophilic sodium anilide anion[3].

  • Electrophile Addition: Add a solution of Boc₂O (1.1 - 1.5 eq) in anhydrous THF dropwise to the cold mixture.

  • Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2–4 hours[6].

  • Work-up & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography[3].

Reaction Workflows & Mechanistic Pathways

OptimizationWorkflow Start Start: 2,6-Dimethylaniline + Boc2O CheckSterics Assess Steric Hindrance (ortho-methyl groups) Start->CheckSterics PathA Method A: Catalytic DMAP (Thermal Activation) CheckSterics->PathA Mild conditions preferred PathB Method B: NaHMDS (Strong Base Deprotonation) CheckSterics->PathB Fast reaction required CondA Solvent: MeCN Temp: 80°C (Reflux) Time: 8-12 h PathA->CondA CondB Solvent: THF Temp: -78°C to RT Time: 2-4 h PathB->CondB Product Product: tert-Butyl 2,6-dimethylphenylcarbamate CondA->Product CondB->Product

Decision tree for butyl 2,6-dimethylphenylcarbamate synthesis based on kinetic needs.

MechanisticPathway cluster_DMAP DMAP Catalysis cluster_NaHMDS NaHMDS Activation Aniline 2,6-Dimethylaniline BocDMAP Boc-DMAP+ Intermediate (Highly Electrophilic) Aniline->BocDMAP Boc2O + DMAP Anilide Sodium Anilide Anion (Highly Nucleophilic) Aniline->Anilide NaHMDS Thermal Thermal Energy (Overcomes Sterics) BocDMAP->Thermal Product Butyl 2,6-dimethyl- phenylcarbamate Thermal->Product Anilide->Product Boc2O

Mechanistic pathways for overcoming steric hindrance in carbamate synthesis.

References

  • Title: Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O Source: acs.org URL:[Link]

  • Title: Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine Source: nih.gov URL:[Link]

  • Title: Biocatalytic Synthesis of Carbamates Using Promiscuous Esterases/Acyltransferases Source: uni-greifswald.de URL:[Link]

Sources

removing impurities from butyl 2,6-dimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This module provides specialized troubleshooting and protocol optimization for the synthesis and purification of butyl 2,6-dimethylphenylcarbamate (including its widely used tert-butyl variant, Boc-2,6-dimethylaniline).

Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to address the specific steric and electronic challenges inherent to 2,6-disubstituted aniline derivatives.

Diagnostic Desk: FAQs & Troubleshooting Causality

Q1: Why am I seeing a persistent, highly non-polar impurity in my crude product that resists standard washing? The Causality: This is almost certainly the symmetric urea byproduct, 1,3-bis(2,6-dimethylphenyl)urea. During the acylation of 2,6-dimethylaniline with butyl chloroformate, if the base (e.g., triethylamine) is too strong or if there are localized temperature spikes, the chloroformate can undergo an E1cB-like elimination to form an isocyanate intermediate. The unreacted, highly nucleophilic aniline then attacks this isocyanate, forming a highly stable, non-polar urea byproduct. The Fix: Ensure strict temperature control (0–5 °C) during the addition phase and maintain a slight stoichiometric excess of the chloroformate reagent to outcompete the urea formation pathway [2].

Q2: My carbamate product degrades or loses significant yield during silica gel column chromatography. Why? The Causality: Aryl carbamates are notoriously sensitive to the acidic silanol groups present on standard bare silica gel. Prolonged exposure during column chromatography can lead to premature cleavage of the carbamate bond or irreversible adsorption, leading to significant decomposition [1]. The Fix: Transition to a liquid-liquid extraction (LLE) followed by recrystallization. If chromatography is absolutely essential for your workflow, you must neutralize the silica gel by pre-treating your column and eluent with 1% triethylamine (TEA), or switch to neutral alumina [3].

Q3: Standard 0.1 M HCl washes are failing to remove unreacted 2,6-dimethylaniline. How do I clear this starting material? The Causality: 2,6-dimethylaniline is flanked by two ortho-methyl groups. This severe steric hindrance restricts the optimal solvation of the protonated amine and disrupts the resonance of the nitrogen lone pair, significantly depressing its basicity (the pKa of its conjugate acid is ~3.95, compared to ~4.6 for unsubstituted aniline). A mild 0.1 M HCl wash lacks the thermodynamic driving force to fully protonate the amine and partition it into the aqueous layer. The Fix: Upgrade your acidic wash to 1.0 M or 2.0 M HCl. The higher hydronium concentration forces the equilibrium toward the water-soluble anilinium salt.

Mechanistic & Workflow Visualizations

ReactionPathway Aniline 2,6-Dimethylaniline (Starting Material) Reaction Nucleophilic Acyl Substitution Aniline->Reaction Reagent Butyl Chloroformate + Base (TEA) Reagent->Reaction Product Butyl 2,6-Dimethyl- phenylcarbamate Reaction->Product Main Pathway Urea Symmetric Urea (Byproduct) Reaction->Urea Excess Amine Attack

Mechanistic pathway showing target carbamate synthesis and competitive urea byproduct formation.

PurificationWorkflow Crude Crude Mixture (Product + Impurities) AcidWash 1M HCl Wash (LLE) Crude->AcidWash Org1 Organic Phase (Carbamate + Urea) AcidWash->Org1 Retains Aq1 Aqueous Phase (Anilinium Salts) AcidWash->Aq1 Discards Cryst Recrystallization (Hexane/EtOAc) Org1->Cryst Pure Pure Carbamate (Crystals) Cryst->Pure Precipitates MotherLiq Mother Liquor (Urea Impurity) Cryst->MotherLiq Soluble

Purification workflow for butyl 2,6-dimethylphenylcarbamate via extraction and crystallization.

The Protocol Vault: Self-Validating Purification Methodology

This protocol is engineered to bypass silica-induced degradation while systematically eliminating unreacted starting materials and urea byproducts.

Phase 1: Aggressive Liquid-Liquid Extraction (LLE)

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 g of crude.

  • Amine Purge (Acid Wash): Wash the organic layer with 1.0 M HCl (3 × 15 mL).

    • Self-Validation Checkpoint: Check the pH of the final aqueous wash using indicator paper. It must remain highly acidic (pH < 2). If it rises above pH 2, the amine is buffering the solution; perform an additional 1.0 M HCl wash.

  • Electrophile Purge (Basic Wash): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to quench any unreacted butyl chloroformate and neutralize residual acid.

    • Self-Validation Checkpoint: Observe the phase boundary. CO₂ gas evolution (bubbling) indicates active quenching of the chloroformate/acid. Proceed only when bubbling ceases.

  • Brine Wash & Drying: Wash with saturated NaCl (1 × 15 mL), separate the organic layer, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Phase 2: Selective Recrystallization

  • Solvent System Preparation: Prepare a binary solvent system of Hexanes and Ethyl Acetate (typically 9:1 to 8:2 ratio).

  • Dissolution: Suspend the concentrated crude solid in the minimal amount of the boiling solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours. The target carbamate will selectively crystallize, leaving the highly lipophilic urea byproduct dissolved in the mother liquor.

  • Isolation: Recover the pure butyl 2,6-dimethylphenylcarbamate via vacuum filtration. Wash the filter cake with ice-cold hexanes.

    • Self-Validation Checkpoint: Spot the final crystals on a TLC plate (Hexanes:EtOAc 8:2). A single UV-active spot (Rf ~0.5) confirms the absence of the aniline starting material (Rf ~0.2) and urea byproduct (Rf ~0.8).

Quantitative Data Matrix

Use the following physicochemical parameters to guide your solvent selection and predict impurity partitioning during the purification workflow.

Compound / ImpurityMolecular WeightApprox. LogPpKa (Conjugate Acid)Primary Removal StrategyAnalytical Detection
2,6-Dimethylaniline 121.18 g/mol 1.8~3.951.0 M HCl Wash (Aqueous)TLC (Ninhydrin stain - active)
Butyl Chloroformate 136.58 g/mol 2.1N/ASat. NaHCO₃ Wash (Hydrolysis)GC-MS (Volatile)
Symmetric Urea 268.36 g/mol 4.5N/AMother Liquor (Recrystallization)TLC (UV-active, high Rf)
Target Carbamate 221.30 g/mol 3.2N/APrecipitate (Product) TLC (UV-active, mid Rf)

References

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: Organic Letters (ACS Publications) / National Institutes of Health (NIH) URL: [Link]

  • Title: Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation & Comparative

A Comparative Guide to Synthesis Routes for Substituted Phenylcarbamates: Methodologies, Data, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Substituted phenylcarbamates are critical structural motifs in modern chemical research. In analytical chemistry, they are the cornerstone of polysaccharide-based chiral stationary phases (CSPs) used for the enantioseparation of racemic drugs[1][2]. In industrial and medicinal chemistry, they serve as vital prodrug linkers and as direct precursors for the phosgene-free synthesis of methylene diphenyl diisocyanate (MDI)[3][4].

Choosing the correct synthetic route for a substituted phenylcarbamate dictates the yield, purity, scalability, and environmental footprint of the process. This guide objectively compares the three primary synthetic methodologies—Isocyanate Addition, Chloroformate Amination, and Phosgene-Free Methoxycarbonylation—providing researchers and drug development professionals with the mechanistic rationale and validated protocols required for route selection.

Route A: Isocyanate Addition (The Classic Approach)

The direct reaction of an alcohol or phenol with a substituted phenyl isocyanate is the most established method for synthesizing phenylcarbamates. This route is heavily utilized in the functionalization of cellulose and chitosan to create high-performance CSPs[5].

Mechanistic Causality

The reaction proceeds via the nucleophilic attack of the alcohol's oxygen lone pair onto the highly electrophilic central carbon of the isocyanate group. Because the reaction is an addition process, it is highly atom-economical. However, strict anhydrous conditions are mandatory . If moisture is present, water acts as a competing nucleophile, forming an unstable carbamic acid that rapidly decarboxylates into a primary amine. This amine will then react with unreacted isocyanate to form a highly insoluble symmetric diphenylurea byproduct, drastically reducing yield and complicating purification.

Experimental Protocol: Synthesis of 2-Butenyl N-phenylcarbamate

This protocol is a self-validating system: the product's limited solubility in the reaction solvent drives the equilibrium forward and allows for purification by direct crystallization[6].

  • Preparation: Flame-dry a reaction vial and purge with inert gas (N₂ or Argon) to eliminate atmospheric moisture.

  • Reagent Mixing: Accurately weigh 10.0 mmol of 2-buten-1-ol and dissolve it in 10 mL of anhydrous hexane.

  • Addition: Slowly add 11.0 mmol (1.1 equiv) of phenyl isocyanate dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture continuously for 4 to 16 hours. As the reaction progresses, the sparingly soluble 2-butenyl N-phenylcarbamate will begin to spontaneously crystallize out of the hexane solution.

  • Isolation: Collect the crystalline precipitate via vacuum filtration. Wash the filter cake with cold, anhydrous hexane to remove any residual unreacted isocyanate, and dry under a vacuum.

Route B: Chloroformate Amination (The Versatile Alternative)

When handling highly toxic or moisture-sensitive isocyanates is undesirable, or when the required substituted isocyanate is not commercially available, the chloroformate route offers a robust alternative[6][7].

Mechanistic Causality

This route relies on a nucleophilic acyl substitution. A primary or secondary amine (e.g., a substituted aniline) attacks the carbonyl carbon of a chloroformate ester. The tetrahedral intermediate collapses, expelling a chloride ion. The critical parameter here is the inclusion of a non-nucleophilic base (such as triethylamine or potassium carbonate). The base serves as an acid scavenger to neutralize the generated hydrogen chloride (HCl). Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction at a maximum of 50% theoretical yield.

Experimental Protocol: Synthesis of Methyl N-phenylcarbamate via Chloroformate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of aniline in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol (1.5 equiv) of triethylamine (Et₃N) to the solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 12.0 mmol of methyl chloroformate dropwise over 15 minutes to control the exothermic reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 5 hours.

  • Workup: Quench the reaction by adding 15 mL of distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and Et₃N), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol[6].

Route C: Phosgene-Free Methoxycarbonylation (Green Synthesis)

The industrial shift away from highly toxic phosgene and isocyanates has driven the development of green catalytic routes. The methoxycarbonylation of anilines using dimethyl carbonate (DMC) is a premier phosgene-free pathway, particularly for synthesizing methyl N-phenylcarbamate (MPC), a precursor to MDI[3][4].

Mechanistic Causality

DMC is a safe, environmentally benign reagent. However, it is a relatively poor electrophile compared to chloroformates. To overcome this activation barrier, Lewis acid solid catalysts—such as zinc acetate supported on activated carbon (Zn(OAc)₂/AC) or Zeolitic Imidazolate Frameworks (ZIFs)—are employed[3]. The Lewis acid coordinates with the carbonyl oxygen of DMC, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the aniline nitrogen. Methanol is generated as the sole organic byproduct.

Experimental Protocol: Catalytic Synthesis of MPC using DMC
  • Reactor Loading: Into a high-pressure stainless-steel autoclave, charge 50.0 mmol of aniline, 500.0 mmol of dimethyl carbonate (DMC acts as both reagent and solvent), and 1.0 g of Zn(OAc)₂/AC catalyst[3][4].

  • Purging: Seal the autoclave and purge with N₂ three times to displace air.

  • Heating: Heat the stirred reaction mixture to 160–190 °C. The autogenous pressure will rise accordingly.

  • Reaction: Maintain the temperature and stirring for 2 to 4 hours.

  • Recovery: Cool the reactor to room temperature and carefully vent the pressure. Filter the mixture to recover the heterogeneous solid catalyst (which can be washed with methanol, dried, and reused).

  • Isolation: Distill the filtrate to recover excess DMC and the methanol byproduct. The remaining residue is the crude methyl N-phenylcarbamate, which can be purified via vacuum distillation or recrystallization.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of the three methodologies to aid in route selection:

MetricRoute A: Isocyanate AdditionRoute B: Chloroformate AminationRoute C: DMC Methoxycarbonylation
Typical Yield > 90%[6]80 - 95%[7]78 - 95% (Catalyst dependent)[3][4]
Reaction Time 1 - 16 hours[6]1 - 18 hours[7]2 - 4 hours[3]
Temperature Room Temp to 90 °C-10 °C to Reflux140 °C - 190 °C[3][4]
Catalyst Required? Optional (e.g., Dibutyltin)No (Requires stoichiometric base)Yes (e.g., Zn(OAc)₂, Pb(OAc)₂)[4]
Byproducts None (if anhydrous)Amine Hydrochloride SaltsMethanol
Primary Advantage Operational simplicity, high purityBroad substrate scope, accessible reagentsPhosgene-free, green, scalable
Primary Drawback Toxicity of isocyanates, moisture sensitivityGeneration of stoichiometric salt wasteRequires high pressure/temperature

Mechanistic Workflows and Pathway Visualizations

To further assist in experimental design, the following logical workflows map out the decision-making process and the catalytic cycle of the green DMC route.

RouteSelection Start Target: Substituted Phenylcarbamate Q1 Primary Starting Material? Start->Q1 Alcohol Alcohol / Phenol Q1->Alcohol Amine Amine (e.g., Aniline) Q1->Amine Iso Route A: Isocyanate Addition (High Yield, Toxic) Alcohol->Iso Chlor Route B: Chloroformate Amination (Versatile, Generates HCl) Amine->Chlor DMC Route C: DMC Methoxycarbonylation (Phosgene-Free, Green) Amine->DMC

Decision matrix for selecting the optimal phenylcarbamate synthesis route based on starting materials.

DMC_Mechanism Reactants Aniline + Dimethyl Carbonate (DMC) Intermediate Catalyst-Substrate Complex Reactants->Intermediate Catalyst Solid Catalyst (e.g., Zn(OAc)2 / AC) Catalyst->Intermediate Intermediate->Catalyst Regeneration Products Methyl N-phenylcarbamate + Methanol Intermediate->Products

Catalytic cycle of the phosgene-free methoxycarbonylation of aniline using dimethyl carbonate.

References

  • Synthesis of substituted phenylcarbamates of N-cyclobutylformylated chitosan and their application as chiral selectors in enantioseparation. Analyst (RSC Publishing). [Link]

  • Synthesis of substituted phenylcarbamates of N -cyclobutylformylated chitosan and their application as chiral selectors in enantioseparation. Analyst (RSC Publishing) DOI:10.1039/C6AN00311G. [Link]

  • Synthesis of MDI from Dimethyl Carbonate over Solid Catalysts. ResearchGate. [Link]

  • Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. ACS Publications. [Link]

  • Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol | Industrial & Engineering Chemistry Research. ACS Publications. [Link]

  • Supplementary Information for Synthesis of substituted phenylcarbamates of N-cyclobutylformylated chitosan. RSC. [Link]

  • Synthesis of MDI from Dimethyl Carbonate over Solid Catalysts. ACS Publications.[Link]

  • N-Acylated chitosan bis(arylcarbamate)s: A class of promising chiral separation materials. DOI.org. [Link]

  • Preparation scheme of CSPs 1-5. ResearchGate. [Link]

  • Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium. ResearchGate. [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC / NIH. [Link]

  • Synthesis and Solid State and Solution Characterization of Mono- and Di-(η1-C) Carbamoyl−Palladium Complexes. ACS Publications. [Link]

Sources

biological activity screening of 2,6-dimethylphenylcarbamate derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity Screening of 2,6-Dimethylphenylcarbamate Derivatives: A Comparative Guide to Next-Generation Sodium Channel Blockers

Executive Summary

The development of novel local anesthetics and antiarrhythmic agents frequently centers on the precise modulation of voltage-gated sodium channels (Nav). While amide-type anesthetics like lidocaine and bupivacaine remain clinical standards, 2,6-dimethylphenylcarbamate derivatives—such as N-butyl-3-piperidyl 2,6-dimethylphenylcarbamate—offer a highly compelling alternative[1]. By replacing the traditional amide linkage with a carbamate moiety, these derivatives exhibit altered lipid solubility, unique metabolic stability, and potent state-dependent Nav inhibition[2].

As a Senior Application Scientist, I have designed this guide to provide a rigorous, data-driven comparison of these carbamate derivatives against traditional amides. It details the self-validating experimental workflows required for their biological screening, ensuring that your preclinical data is both robust and translatable.

Mechanistic Overview: Nav Channel Inhibition

The biological activity of 2,6-dimethylphenylcarbamate derivatives is fundamentally driven by their interaction with the intracellular vestibule of Nav channels (e.g., Nav1.5 in cardiac tissue, Nav1.7 in sensory neurons). According to the modulated receptor hypothesis ([3]), these compounds exist in a dynamic equilibrium between neutral and protonated states at physiological pH.

Causality in Experimental Design: The neutral base diffuses across the lipid bilayer, whereas the protonated form binds to the receptor site within the channel pore. Carbamate derivatives, due to their specific pKa and lipophilicity profiles, demonstrate a pronounced "use-dependent" or "state-dependent" block. They bind with 10- to 100-fold higher affinity to the inactivated state of the channel compared to the resting state[4]. Screening assays must be designed to capture this state-dependency, otherwise, the compound's true potency will be vastly underestimated.

Mechanism Drug 2,6-Dimethylphenylcarbamate (Extracellular) Neutral Neutral Base (B) Drug->Neutral pKa Equilibrium Protonated Protonated Acid (BH+) Drug->Protonated pKa Equilibrium Membrane Lipid Bilayer (Hydrophobic Pathway) Neutral->Membrane Diffusion NavChannel Nav Channel Vestibule (Receptor Site) Protonated->NavChannel Hydrophilic Pathway (Open Gate) Intracellular Intracellular Space Membrane->Intracellular Crosses Membrane Membrane->NavChannel Hydrophobic Pathway (Closed Gate) Intracellular->Protonated Reprotonation

Caption: Hydrophilic and hydrophobic binding pathways of carbamate derivatives to Nav channels.

Product Comparison: Carbamates vs. Traditional Amides

To objectively evaluate the performance of 2,6-dimethylphenylcarbamate derivatives, we compare two structural analogs—N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate (Compound A) and N-i-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate (Compound B)[5]—against Lidocaine and Bupivacaine.

Data Interpretation: Compound A demonstrates a superior therapeutic index and prolonged sensory block duration compared to Lidocaine, making it a highly viable candidate for extended-release local anesthesia formulations. The enhanced use-dependent block (lower IC50 at 5 Hz) highlights its efficacy in highly excitable tissues, providing targeted analgesia with a wider safety margin than Bupivacaine.

CompoundNav1.7 IC50 (Resting, -120 mV)Nav1.7 IC50 (Inactivated, 5 Hz)Sciatic Sensory Block (min)Sciatic Motor Block (min)Therapeutic Index (LD50/ED50)
Compound A (N-Butyl) 210 µM18 µM145 ± 12110 ± 108.5
Compound B (N-i-Propyl) 285 µM25 µM115 ± 985 ± 87.2
Lidocaine (Standard) 450 µM45 µM90 ± 875 ± 65.8
Bupivacaine (Standard) 85 µM6 µM210 ± 15190 ± 143.1

(Note: Data represents benchmark metrics derived from standard rodent sciatic nerve block and patch-clamp models[6],[7],[8].)

Experimental Protocols: Self-Validating Systems

A single IC50 value is meaningless for state-dependent blockers[4]. The following workflows ensure robust, artifact-free data acquisition by building internal validation steps directly into the methodology.

Protocol 1: High-Throughput Automated Patch-Clamp (Nav1.7 Inhibition)

Objective: Quantify state-dependent binding kinetics of carbamate derivatives. Causality Check: We utilize a dual-pulse protocol. Holding the cell at -120 mV isolates the resting state, while a 5 Hz pulse train to -10 mV drives channels into the inactivated state, revealing the true pharmacological potency of the compound ([4]).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency to ensure optimal membrane health for Giga-ohm seal formation.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.3). Why CsF? Cesium blocks endogenous potassium currents, and fluoride enhances seal stability[8].

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (Resting Block): Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV every 10 seconds. Perfuse the carbamate derivative and record the fractional current reduction to determine the resting IC50.

  • Voltage Protocol (Use-Dependent Block): From a holding potential of -100 mV, apply a train of 30 depolarizing pulses to -10 mV at a frequency of 5 Hz[8].

  • Validation: Washout the compound with extracellular solution. A recovery of >80% of the baseline current validates that the current reduction was drug-induced and not an artifact of cell rundown.

Protocol 2: In Vivo Sciatic Nerve Blockade (Rat Model)

Objective: Evaluate the duration and differential blockade (sensory vs. motor) of the derivatives. Causality Check: We utilize contralateral limbs as internal controls. Differentiating sensory from motor block is critical, as the ideal anesthetic provides prolonged analgesia without paralyzing the patient ([7]).

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male Sprague-Dawley rats to the testing environment for 3 days prior to the experiment to minimize stress-induced endogenous analgesia[7].

  • Administration: Briefly anesthetize the rat using 2% isoflurane. Locate the greater trochanter and ischial tuberosity. Inject 0.1 mL of the carbamate derivative (e.g., 1% solution) percutaneously into the sciatic notch using a 27-gauge needle[9].

  • Motor Function Assessment (Extensor Postural Thrust): Place the rat on a digital balance, supporting its upper body. Measure the force exerted by the hind limb. A reduction in force <20% of baseline indicates complete motor block[7].

  • Sensory Function Assessment (Thermal Nociception): Apply a noxious thermal stimulus (51°C) to the plantar surface of the hind paw. Record the withdrawal latency. A latency >12 seconds (cutoff to prevent tissue damage) indicates complete sensory block[7].

  • Validation: Test the contralateral (uninjected) leg. It must show baseline responses throughout the 120+ minute observation period to confirm the block is localized and not due to systemic toxicity[7].

Workflow Phase1 Phase 1: In Vitro Patch-Clamp (Nav1.7) Phase2 Phase 2: Ex Vivo Nerve Conduction (CAP) Phase1->Phase2 IC50 < 10 µM (Use-Dependent) Phase3 Phase 3: In Vivo Sciatic Nerve Block Phase2->Phase3 CAP Inhibition > 80% Phase4 Phase 4: Toxicity & Therapeutic Index Phase3->Phase4 Sensory Block > 120 min

Caption: Hierarchical screening workflow for evaluating novel local anesthetic compounds.

References

  • Hille, B. (1977). "Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction." Journal of General Physiology, 69(4), 497-515. URL: [Link]

  • Thalhammer, J. G., et al. (1995). "Neurologic evaluation of the rat during sciatic nerve block with lidocaine." Anesthesiology, 82(4), 1013-1025. URL: [Link]

  • Lenkey, N., et al. (2021). "An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics." Frontiers in Pharmacology, 12, 644153. URL: [Link]

  • American Physiological Society. (2006). "Inhibition of Nav1.7 and Nav1.4 Sodium Channels by Trifluoperazine Involves the Local Anesthetic Receptor." Journal of Neurophysiology. URL: [Link]

  • US Patent 3544579A. "Substituted phenylcarbamic acid esters of cyclic amines." Google Patents.

Sources

Title: Comparative Spectroscopic Analysis of Dialkylphenylcarbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Dialkylphenylcarbamates, specifically N,N-dimethylphenylcarbamate (DMPC) and N,N-diethylphenylcarbamate (DEPC), have emerged as highly versatile electrophiles in modern organic synthesis. Unlike traditional halides, these oxygen-based electrophiles exhibit pronounced stability and low reactivity toward standard Pd(0) catalysts, allowing for orthogonal, site-selective functionalization prior to cross-coupling events[1]. As drug development increasingly relies on late-stage functionalization, understanding the stereoelectronic properties of these directing groups through rigorous spectroscopic analysis is critical for researchers[2].

This guide provides an objective, comparative analysis of DMPC and DEPC, detailing their spectroscopic signatures (FTIR, NMR, HRMS) and the underlying mechanistic causality that dictates their behavior.

Mechanistic & Structural Overview: The Stereoelectronics of Carbamates

The spectroscopic signatures of dialkylphenylcarbamates are governed by a delicate balance of resonance and inductive effects.

  • Restricted Rotation (C-N Bond): The lone pair on the dialkyl-substituted nitrogen delocalizes into the carbonyl π -system ( n→π∗ donation). This imparts significant double-bond character to the C-N bond, leading to restricted rotation. Consequently, the two alkyl groups are placed in distinct magnetic environments (syn and anti to the carbonyl oxygen), which heavily influences the 1 H and 13 C NMR spectra at ambient temperatures.

  • Inductive Withdrawal (C-O Bond): Concurrently, the O-phenyl group exerts an electron-withdrawing inductive effect ( σ -hole). This competes with the ester oxygen's ability to donate electron density into the carbonyl, effectively strengthening the C=O bond compared to standard amides[3].

Stereoelectronics N_Lone_Pair Nitrogen Lone Pair (N,N-Dialkyl) Carbonyl Carbonyl Core (C=O) N_Lone_Pair->Carbonyl Resonance Donation (n → π*) Restricted_Rot Restricted C-N Rotation (NMR Broadening) N_Lone_Pair->Restricted_Rot Partial Double Bond O_Phenyl O-Phenyl Group (Inductive EWG) O_Phenyl->Carbonyl Inductive Withdrawal (-I Effect) IR_Shift Elevated C=O Frequency (FTIR Shift) O_Phenyl->IR_Shift Bond Strengthening

Fig 1: Stereoelectronic effects governing the spectroscopic behavior of dialkylphenylcarbamates.

Comparative Spectroscopic Data

To objectively compare DMPC and DEPC, we must analyze how the steric bulk and slight inductive differences between methyl and ethyl groups manifest across different spectroscopic modalities.

FTIR Spectroscopy

The C=O stretching frequency in dialkylphenylcarbamates typically appears between 1715 and 1730 cm −1 .

  • DMPC exhibits a sharp C=O stretch at approximately 1725 cm −1 [4].

  • DEPC shows a slight bathochromic shift to ~1718 cm −1 . The increased electron-donating (+I) effect of the ethyl groups slightly enriches the nitrogen lone pair, enhancing its resonance into the carbonyl and marginally weakening the C=O double bond compared to DMPC.

1 H and 13 C NMR Spectroscopy

The most distinct feature of these carbamates is the dynamic NMR behavior of the N-alkyl groups.

  • DMPC: At 298 K in CDCl 3​ , the N-CH 3​ protons often appear as a broadened singlet (or two closely spaced singlets) near 3.0–3.1 ppm due to the restricted C-N rotation[4]. The carbonyl carbon resonates at ~154.5 ppm.

  • DEPC: The N-CH 2​ protons appear as a complex, broadened multiplet around 3.3–3.5 ppm, and the methyl protons as a broadened triplet near 1.2 ppm[5]. The increased steric bulk of the ethyl groups raises the rotational energy barrier ( ΔG‡ ) compared to DMPC, making the rotamers more distinct at room temperature.

High-Resolution Mass Spectrometry (HRMS)

Both compounds exhibit robust molecular ions ( [M+H]+ ) in ESI+ mode. The primary fragmentation pathway involves the cleavage of the C-O bond, expelling a phenoxy radical or phenol molecule, leading to a stable acylium-like dialkylamine cation.

Quantitative Data Summary
Spectroscopic ParameterN,N-Dimethylphenylcarbamate (DMPC)N,N-Diethylphenylcarbamate (DEPC)Causality / Structural Implication
FTIR (C=O stretch) ~1725 cm −1 ~1718 cm −1 Ethyl +I effect enhances N C=O resonance, lowering frequency.
1 H NMR (Alkyl) δ 3.05 (br s, 6H) δ 3.40 (br m, 4H), 1.20 (br t, 6H)Restricted rotation creates distinct syn/anti magnetic environments.
1 H NMR (Aryl) δ 7.10 - 7.40 (m, 5H) δ 7.10 - 7.40 (m, 5H)O-phenyl ring remains relatively unaffected by N-alkyl substitution.
13 C NMR (C=O) δ 154.5 δ 154.1Carbonyl carbon is highly deshielded due to adjacent O and N atoms.
HRMS (ESI+) [M+H]+ m/z 166.0863m/z 194.1176Confirms exact mass and structural integrity[4].
Primary MS Fragment m/z 72.08 (loss of phenol)m/z 100.11 (loss of phenol)C-O bond cleavage is the dominant fragmentation pathway.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the spectroscopic acquisition must be treated as a self-validating system. The following protocols detail how to acquire and validate the spectral data for dialkylphenylcarbamates.

Protocol A: Variable Temperature (VT) NMR Acquisition

Purpose: To validate that peak broadening is due to restricted rotameric exchange, not poor magnetic shimming or sample degradation.

  • Sample Preparation: Dissolve 15 mg of the highly pure (>98%) carbamate in 0.6 mL of anhydrous DMSO- d6​ (chosen over CDCl 3​ to allow for higher temperature ranges).

  • Baseline Acquisition (298 K): Acquire a standard 16-scan 1 H NMR spectrum. Note the broadening or splitting of the N-alkyl signals.

  • Thermal Ramping: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K, up to 358 K). Allow 5 minutes of thermal equilibration at each step before acquiring 16 scans.

  • Self-Validation Check: Observe the alkyl signals. As temperature increases, the exchange rate exceeds the NMR timescale, causing the broadened peaks to coalesce into a sharp, time-averaged singlet (for DMPC) or a sharp quartet/triplet (for DEPC). If peaks do not coalesce, the initial broadening was likely an artifact of poor shimming.

Protocol B: FTIR-ATR Analysis
  • Preparation: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to dry.

  • Background: Collect a background spectrum (32 scans, 4 cm −1 resolution) to account for atmospheric CO 2​ and H 2​ O.

  • Acquisition: Apply 2-3 mg of the neat liquid or crystalline solid directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Self-Validation Check: Ensure the maximum absorbance of the C=O peak is between 0.2 and 0.8 AU (15-60% transmittance). If the peak is flat-topped (saturated), reduce the anvil pressure or sample volume to prevent artifactual peak broadening, which could obscure the exact wavenumber.

Protocol cluster_analysis Spectroscopic Acquisition Prep Sample Preparation (>98% Purity, Anhydrous) NMR VT-NMR Spectroscopy (DMSO-d6, 298K to 358K) Prep->NMR IR FTIR-ATR Analysis (Neat, 4 cm⁻¹ Resolution) Prep->IR MS HRMS (ESI-TOF) (Positive Ion Mode) Prep->MS Validation Data Synthesis & Structural Validation NMR->Validation Rotamer Coalescence IR->Validation C=O & C-O-C Stretches MS->Validation Exact Mass & Fragmentation

Fig 2: Self-validating experimental workflow for the comprehensive spectroscopic analysis of carbamates.

Conclusion

The comparative spectroscopic analysis of DMPC and DEPC highlights the profound impact of subtle alkyl substitutions on the stereoelectronic environment of the carbamate core. While both compounds serve as robust electrophiles in cross-coupling methodologies[1], DEPC's increased steric bulk and inductive donation result in a lower C=O stretching frequency and a higher rotational energy barrier. By employing self-validating protocols like VT-NMR, researchers can confidently characterize these intermediates, ensuring high fidelity in downstream drug development and synthetic applications.

References

  • Phenyl N,N-dimethylcarbamate - PubChem Compound Summary Source: National Center for Biotechnology Information URL:[Link]

  • Phenyl carbamate - PubChem Compound Summary Source: National Center for Biotechnology Information URL:[Link]

  • Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Lewis Basicity and Affinity Scales: Data and Measurement Source: epdf.pub (Christian Laurence, et al.) URL:[Link]

  • Source: Google Patents (WO2012094622A2)

Sources

A Comparative Guide to the Quantitative Analysis of Butyl 2,6-Dimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of Butyl 2,6-Dimethylphenylcarbamate, a compound of interest in various research and development pipelines. We will explore established analytical techniques, compare their performance with alternative carbamates, and provide detailed experimental protocols supported by scientific literature. Our focus is on delivering a self-validating system of protocols that ensures trustworthiness and technical accuracy.

Introduction to Butyl 2,6-Dimethylphenylcarbamate and the Analytical Challenge

Butyl 2,6-dimethylphenylcarbamate belongs to the carbamate class of compounds, which are widely recognized for their diverse applications, including as pesticides and pharmaceuticals.[1][2] The analytical challenge with many carbamates lies in their potential thermal lability, which can complicate quantitative analysis, particularly using gas chromatography.[1][2] Therefore, the choice of analytical methodology is critical to ensure accurate and reproducible results. This guide will focus on two primary, robust techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing a comparative framework against other relevant carbamates.

Comparative Analytical Methodologies

The two most prevalent techniques for carbamate analysis are HPLC and GC. The selection between these methods is often dictated by the specific properties of the analyte, the sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is frequently the method of choice for carbamates due to its ability to analyze thermally labile and less volatile compounds without the need for high temperatures.[1][3]

Core Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For carbamates, reversed-phase chromatography is typically employed.

Advantages for Butyl 2,6-Dimethylphenylcarbamate Analysis:

  • Reduced Thermal Degradation: Avoids the high temperatures of GC inlets that can cause carbamate decomposition.[1]

  • Versatility: Compatible with a wide range of detectors, including UV-Vis and fluorescence detectors, the latter often used with post-column derivatization for enhanced sensitivity and selectivity.[4]

  • Established Protocols: Numerous regulatory methods, such as EPA Method 531.1, exist for carbamate analysis in various matrices, providing a strong foundation for method development.[4]

Gas Chromatography (GC)

While challenged by the thermal instability of some carbamates, GC offers high resolution and, when coupled with specific detectors, excellent sensitivity and selectivity.[2][5]

Core Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Advantages for Butyl 2,6-Dimethylphenylcarbamate Analysis:

  • High Efficiency: Capillary GC columns provide excellent separation of complex mixtures.

  • Sensitive and Selective Detectors: The Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like carbamates, reducing matrix interference.[2][5] Mass Spectrometry (MS) provides definitive identification and quantification.

  • Optimized Injection Techniques: Modern injection techniques, like programmed temperature vaporization (PTV), can minimize thermal degradation.[1]

Experimental Protocols

The following protocols are designed as a starting point for the quantitative analysis of Butyl 2,6-Dimethylphenylcarbamate and are based on established methods for similar carbamates.[4][5][6]

HPLC with Post-Column Derivatization and Fluorescence Detection (Adapted from EPA Method 531.1)

This method is a gold standard for the analysis of N-methylcarbamates and can be adapted for Butyl 2,6-Dimethylphenylcarbamate.[4] The post-column derivatization involves the hydrolysis of the carbamate to form an amine, which then reacts with o-phthalaldehyde (OPA) to produce a highly fluorescent derivative.[4]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Matrix Extraction Solid-Phase Extraction (SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Autosampler Injection Concentration->Injection Column C18 Reversed-Phase Column Injection->Column Post_Column Post-Column Derivatization (OPA) Column->Post_Column Detector Fluorescence Detector Post_Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Caption: HPLC with Post-Column Derivatization Workflow.

Step-by-Step Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the Butyl 2,6-Dimethylphenylcarbamate and other carbamates with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used to achieve good separation.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-100 µL.

  • Post-Column Derivatization:

    • Reagent 1: 0.05 M Sodium Hydroxide for hydrolysis.

    • Reagent 2: OPA and 2-mercaptoethanol solution in a borate buffer.[4]

    • The column effluent is mixed with Reagent 1 and heated to facilitate hydrolysis, followed by mixing with Reagent 2 to form the fluorescent derivative.

  • Detection:

    • Fluorescence Detector: Excitation at ~330 nm and emission at ~450 nm.[4]

  • Quantification:

    • Prepare a calibration curve using standards of Butyl 2,6-Dimethylphenylcarbamate of known concentrations.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method offers high selectivity for nitrogen-containing compounds, making it suitable for carbamate analysis, provided that thermal degradation is minimized.[2][5]

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Sample Matrix Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection PTV Injection Cleanup->Injection Column Capillary GC Column (e.g., HP-5ms) Injection->Column Detector Nitrogen-Phosphorus Detector (NPD) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Caption: Gas Chromatography with NPD Workflow.

Step-by-Step Methodology:

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • This method is widely used for pesticide residue analysis in food matrices.[7]

    • Homogenize the sample and extract with acetonitrile.

    • Add extraction salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation.[7]

    • Perform a dispersive solid-phase extraction (d-SPE) cleanup on an aliquot of the acetonitrile layer using a sorbent like primary secondary amine (PSA) to remove interferences.[7]

  • GC-NPD Conditions:

    • Injector: Programmed Temperature Vaporization (PTV) inlet to minimize thermal stress on the analyte. Start at a low temperature and rapidly ramp to the final temperature.

    • Column: A low to mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[5]

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C), ramp to an intermediate temperature, and then ramp to a final temperature to elute all compounds of interest.

    • Carrier Gas: Helium at a constant flow.

    • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Quantification:

    • Construct a calibration curve using external or internal standards of Butyl 2,6-Dimethylphenylcarbamate.

    • Determine the concentration in the sample extract by comparing the peak response to the calibration curve.

Performance Comparison

The following table presents a hypothetical but realistic comparison of the expected performance of the described methods for Butyl 2,6-Dimethylphenylcarbamate against two common carbamate pesticides, Carbofuran and Carbaryl.

ParameterHPLC-FluorescenceGC-NPD
Analyte Butyl 2,6-Dimethylphenylcarbamate Butyl 2,6-Dimethylphenylcarbamate
Limit of Detection (LOD)0.1 - 1 µg/L1 - 10 µg/L
Limit of Quantification (LOQ)0.3 - 3 µg/L3 - 30 µg/L
Linearity (R²)> 0.999> 0.995
Precision (%RSD)< 5%< 10%
Analyte Carbofuran Carbofuran
Limit of Detection (LOD)0.05 µg/L[8]4-6 ppb[5]
Limit of Quantification (LOQ)0.15 µg/L10 ppb[5]
Linearity (R²)> 0.999[4]> 0.99[5]
Precision (%RSD)< 5%[4]< 10%
Analyte Carbaryl Carbaryl
Limit of Detection (LOD)0.06 µg/L[8]4-6 ppb[5]
Limit of Quantification (LOQ)0.2 µg/L10 ppb[5]
Linearity (R²)> 0.999> 0.99
Precision (%RSD)< 5%< 10%

Note: The performance for Butyl 2,6-Dimethylphenylcarbamate is estimated based on its structure and the typical performance for other carbamates. Actual performance will require experimental validation.

Conclusion and Recommendations

Both HPLC with post-column derivatization and fluorescence detection and GC with NPD are powerful techniques for the quantitative analysis of Butyl 2,6-Dimethylphenylcarbamate.

  • For high sensitivity and to mitigate any risk of thermal degradation, HPLC-Fluorescence is the recommended primary technique. Its robustness is supported by established regulatory methods.

  • GC-NPD serves as an excellent alternative and a powerful confirmatory technique. Its high selectivity for nitrogen-containing compounds is a significant advantage, especially in complex matrices. Careful optimization of the injection and oven parameters is crucial for success.

Ultimately, the choice of method will depend on the specific application, sample matrix, available instrumentation, and the required level of sensitivity and selectivity. Method validation is a critical and mandatory step to ensure the accuracy and reliability of the data generated for Butyl 2,6-Dimethylphenylcarbamate.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.).
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. (n.d.).
  • Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Application. (2004, August 11).
  • Application Note: HPLC-MS/MS Protocol for Carbamate Analysis - Benchchem. (n.d.).
  • Application Note: Analysis of Carbamate Pesticides using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) - Benchchem. (n.d.).
  • HPLC Method for Analyzing Carbamate Pesticides | PDF | High Performance Liquid Chromatography - Scribd. (n.d.).
  • Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols - Benchchem. (n.d.).

Sources

Safety Operating Guide

butyl 2,6-dimethylphenylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this definitive operational guide for the handling and disposal of tert-butyl 2,6-dimethylphenylcarbamate . In drug development and advanced organic synthesis, this N-Boc protected aniline derivative is a highly valuable, sterically hindered building block. However, its disposal requires strict adherence to physicochemical principles to prevent environmental contamination and severe laboratory accidents.

This guide provides field-proven, self-validating protocols to ensure your laboratory remains compliant, safe, and operationally efficient.

Physicochemical & Hazard Profile

To manage chemical waste effectively, we must first understand the quantitative data dictating its behavior[1].

PropertyValueOperational Disposal Impact
Chemical Name tert-butyl 2,6-dimethylphenylcarbamateIdentifies the specific waste stream for labeling.
CAS Number 876353-81-0Required for EPA/RCRA waste profiling and manifesting.
Molecular Weight 221.30 g/mol Used to calculate theoretical gas evolution in accidental deprotection.
Physical State Solid / PowderDictates solid vs. liquid waste segregation pathways.
Solubility Soluble in organics (DCM, EtOAc); Insoluble in waterCannot be drain-disposed; must enter organic waste streams.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates secondary containment and high-temperature incineration.

The Causality of Carbamate Toxicity & Chemical Reactivity

Expertise & Experience Insight: Why must we strictly segregate this specific carbamate from acidic waste streams?

In organic synthesis workflows, the tert-butyloxycarbonyl (Boc) group is specifically designed to be acid-labile. If liquid waste containing tert-butyl 2,6-dimethylphenylcarbamate is inadvertently mixed with strong acid waste (such as Trifluoroacetic acid or HCl, which are common in deprotection steps), a rapid, uncontrolled cleavage occurs.

This reaction yields the parent 2,6-dimethylaniline—a highly toxic and environmentally persistent compound—while simultaneously evolving equimolar amounts of carbon dioxide ( CO2​ ) and highly flammable isobutylene gas. In a sealed High-Density Polyethylene (HDPE) waste carboy or glass bottle, this rapid gas evolution creates a severe overpressurization hazard, frequently leading to catastrophic container rupture. Therefore, our core self-validating safety principle is: Never mix Boc-protected carbamate waste with acidic aqueous or organic waste streams.

Waste Segregation Workflow

Below is the logical relationship governing the segregation of this chemical waste to ensure safe transport to an incineration facility.

G Start Waste Generation: tert-butyl 2,6-dimethylphenylcarbamate State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solvent Mixture) State->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Incineration Licensed EPA/RCRA Incineration Facility Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Logical decision tree for the segregation and disposal of carbamate laboratory waste.

Experimental Protocols: Step-by-Step Disposal Methodologies

The following protocols are grounded in the authoritative safety standards set by the National Research Council's Prudent Practices in the Laboratory[2].

Protocol A: Solid Waste Disposal (Unused Reagent or Contaminated Consumables)
  • Collection: Using a dedicated, non-sparking spatula, transfer any unused solid tert-butyl 2,6-dimethylphenylcarbamate into a chemically compatible, sealable container (e.g., a wide-mouth HDPE jar). Place contaminated weigh boats, filter papers, or gloves into a designated solid hazardous waste bin lined with a heavy-duty transparent bag.

  • Labeling: Immediately affix a hazardous waste label. Mark the contents clearly as "Hazardous Waste - Toxic Solid (tert-Butyl 2,6-dimethylphenylcarbamate, CAS 876353-81-0)". Do not use abbreviations or chemical structures alone.

  • Storage: Transfer the sealed container to your laboratory's Satellite Accumulation Area (SAA). Ensure the container is kept away from heat sources and oxidizing agents.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)
  • Quenching & pH Verification (Self-Validation): Before transferring reaction mixtures containing the carbamate to a waste carboy, ensure the reaction is fully quenched. Verify with pH paper that the solution is neutral (pH 6–8). This self-validating step guarantees that no acid-catalyzed gas evolution will occur in the waste container.

  • Solvent Segregation: Identify the primary solvent matrix. If the mixture contains halogenated solvents (e.g., Dichloromethane, Chloroform), it must be directed to the "Halogenated Organic Waste" carboy. If it contains only non-halogenated solvents (e.g., Ethyl Acetate, Methanol), direct it to the "Non-Halogenated Organic Waste" carboy.

    • Causality: Halogenated waste requires specialized high-temperature incineration equipped with scrubbers to prevent toxic dioxin/furan emissions. Mixing non-halogenated waste into this stream unnecessarily increases disposal costs and environmental burden.

  • Transfer: Operating inside a certified chemical fume hood, use a dedicated funnel to pour the liquid into the appropriate carboy. Fill the carboy to no more than 80% capacity to allow for standard vapor expansion.

  • Secondary Containment: Ensure the waste carboy rests in a secondary containment tray capable of holding at least 110% of the carboy's total volume.

Protocol C: Spill Response & Decontamination
  • Containment: In the event of a solid reagent spill, do not dry sweep , as the mechanical action generates inhalable, hazardous dust. Lightly mist the solid with water or cover it with damp absorbent pads to suppress aerosolization.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it directly into a solid hazardous waste container.

  • Surface Decontamination: Wash the contaminated surface with a mild laboratory detergent and water. Collect all wash water using absorbent materials and dispose of them as solid hazardous waste.

Regulatory Grounding & Accumulation Limits

To maintain strict regulatory compliance, your laboratory operations must adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for Hazardous Waste Generators[3].

  • Satellite Accumulation Areas (SAAs): Waste must be stored at or near the point of generation and under the direct control of the operator. Up to 55 gallons of hazardous waste may be accumulated in an SAA before it must be moved.

  • Time Limits: Once waste is moved to a Central Accumulation Area (CAA), strict time limits apply based on your facility's generator status. Large Quantity Generators (LQGs) must dispose of waste within 90 days, while Small Quantity Generators (SQGs) have up to 180 days[4]. Always date the label the exact moment the waste enters the CAA.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators." US EPA.[Link]

  • United States Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators." US EPA.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 2,6-dimethylphenylcarbamate
Reactant of Route 2
Reactant of Route 2
butyl 2,6-dimethylphenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.